DIPPA hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[(1S)-1-(3-isothiocyanatophenyl)-2-pyrrolidin-1-ylethyl]-N-methylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3OS.ClH/c1-26(22(28)12-16-7-8-19(23)20(24)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)25-15-29;/h4-8,11,13,21H,2-3,9-10,12,14H2,1H3;1H/t21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWYENYHNOESCX-ZMBIFBSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of DIPPA Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIPPA hydrochloride (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride) is a potent and highly selective pharmacological tool used extensively in neuroscience research. It functions as an irreversible antagonist of the kappa-opioid receptor (KOR), a key component of the endogenous opioid system.[1][2][3][4][5] The dynorphin/KOR system is critically implicated in the modulation of stress, mood, and addiction-related behaviors. Consequently, this compound serves as an invaluable agent for investigating the physiological and pathological roles of this system, with demonstrated anxiolytic-like effects in preclinical models. This guide provides a detailed examination of its mechanism of action, supported by experimental data and methodologies.
Core Mechanism: Irreversible Kappa-Opioid Receptor Antagonism
The primary mechanism of action of this compound is its selective, high-affinity, and irreversible antagonism of the kappa-opioid receptor (KOR).
-
Selectivity: DIPPA demonstrates high selectivity for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), ensuring that its pharmacological effects are primarily mediated through the KOR pathway.
-
Antagonism: As an antagonist, DIPPA binds to the KOR but does not activate it. Instead, it blocks the binding of endogenous KOR agonists, most notably dynorphins. By occupying the receptor binding site, DIPPA prevents the conformational changes required for receptor activation and subsequent intracellular signaling.
-
Irreversibility: The irreversible nature of DIPPA is attributed to its isothiocyanate (-N=C=S) functional group. This electrophilic group forms a stable, covalent bond with a nucleophilic residue (such as a cysteine or lysine) within the KOR's binding pocket. This covalent interaction results in a long-lasting blockade of the receptor that is not easily overcome by competing endogenous ligands, leading to a persistent pharmacological effect in vivo.
KOR Signaling Pathway Blockade
The kappa-opioid receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the inhibitory Gαi/o subunit. When an agonist like dynorphin binds, it triggers a cascade of intracellular events. This compound prevents this entire cascade by blocking the initial agonist-binding step.
The key downstream pathways inhibited by DIPPA's antagonism include:
-
Inhibition of Adenylyl Cyclase: Activated Gαi/o subunits inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By preventing G-protein activation, DIPPA blocks this reduction in cAMP.
-
Modulation of Ion Channels: The Gβγ subunits, which dissociate from the Gα subunit upon receptor activation, directly modulate ion channel activity. Specifically, they promote the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit N-type voltage-gated calcium (Ca2+) channels. This leads to neuronal hyperpolarization and reduced neurotransmitter release. DIPPA's antagonism prevents these ion channel modulations, thereby blocking the inhibitory effect of KOR activation on neuronal excitability.
Quantitative Pharmacological Data
| Parameter | Species / Model | Value | Notes | Reference |
| Effective Dose | Wistar Kyoto Rats | 2.5 and 5 mg/kg (s.c.) | Decreased latency to feed in the Novelty-Induced Hypophagia test, indicating anxiolytic-like effects. | |
| Effective Dose | Sprague Dawley Rats | 5 mg/kg (s.c.) | Decreased burying behavior in the Defensive Burying test, indicating anxiolytic-like effects. | |
| Behavioral Effect | Sprague Dawley Rats | 5 mg/kg (s.c.) | Increased immobility time in the Defensive Burying test. |
Key Experimental Protocols
The anxiolytic-like properties of this compound have been primarily characterized using behavioral assays in rodents. The following are detailed methodologies for two such key experiments.
Novelty-Induced Hypophagia (NIH) Test
This test assesses anxiety-like behavior by measuring the latency of a food-deprived animal to begin eating in a novel, and therefore stressful, environment.
Methodology:
-
Habituation & Food Restriction: Rats are handled for several days to acclimate them to the experimenters. They are then food-restricted to maintain approximately 90% of their free-feeding body weight. For several days, they are trained to consume a palatable food (e.g., graham cracker crumbs) for a short period in their home cage.
-
Drug Administration: Twenty-four hours before the test, rats are administered this compound (e.g., 2.5 or 5 mg/kg) or vehicle (saline) via subcutaneous (s.c.) injection. This 24-hour pretreatment interval is chosen to ensure DIPPA is acting as an antagonist, as it may show initial agonist-like activity within the first 4 hours post-administration.
-
Home Cage Test: Immediately prior to the novel environment test, the animals are given access to the palatable food in their home cage for a timed period (e.g., 15 minutes) to establish a baseline consumption level.
-
Novel Cage Test: The rats are then moved to a novel, brightly lit cage containing a pre-weighed amount of the same palatable food in the center.
-
Measurement: The latency to begin eating and the total amount of food consumed within a set time period (e.g., 15 minutes) are recorded and analyzed. A shorter latency to eat in the novel environment is interpreted as an anxiolytic-like effect.
Defensive Burying (DB) Test
This conflict-based test measures anxiety by quantifying the rodent's natural tendency to bury a threatening or aversive object.
Methodology:
-
Apparatus: The test is conducted in a clear chamber with a layer of bedding material on the floor. An electrified probe is mounted on one wall.
-
Habituation: Animals are individually placed in the testing chamber for a brief period to acclimate.
-
Test Procedure: The rat is placed back in the chamber and, upon touching the probe, receives a mild, brief electric shock.
-
Measurement: For a period following the shock (e.g., 15 minutes), the animal's behavior is recorded. Key metrics include the latency to contact the probe, the total time spent actively pushing bedding material toward the probe (burying), and time spent immobile. A reduction in the time spent burying, without a change in shock reactivity or general motor activity, is indicative of an anxiolytic effect.
Conclusion
This compound's mechanism of action is defined by its selective and irreversible antagonism of the kappa-opioid receptor. Through the formation of a covalent bond, it provides a long-lasting blockade of the dynorphin/KOR signaling system. This prevents the canonical Gi/o-protein-mediated inhibition of adenylyl cyclase and modulation of neuronal ion channels. Its utility as a research tool is demonstrated by its consistent anxiolytic-like effects in established preclinical models, making it fundamental to the ongoing investigation of the KOR system in mood and stress-related disorders.
References
- 1. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agonists and antagonists bind to different domains of the cloned kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the kappa-opioid receptor antagonist DIPPA in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Kappa Opioid Receptor Binding Affinity of DIPPA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of DIPPA hydrochloride for the kappa opioid receptor (KOR). DIPPA (2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide) hydrochloride is recognized as a selective and irreversible antagonist of the KOR.[1][2][3][4] This document summarizes its binding profile, details the experimental methodologies used for its characterization, and illustrates the associated signaling pathways.
Core Concepts: this compound and the Kappa Opioid Receptor
The kappa opioid receptor is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including pain perception, mood regulation, and addiction.[3] Its endogenous ligands are dynorphins. The development of selective KOR antagonists like DIPPA is of significant interest for investigating the therapeutic potential of modulating the KOR system, particularly for conditions such as anxiety and depression. DIPPA's irreversible nature and selectivity make it a valuable tool in pharmacological research.
Quantitative Binding Affinity of this compound
To provide a comparative context, the following table presents the binding affinities (Kᵢ values in nM) of other common opioid ligands at the three main opioid receptor subtypes. This data illustrates the range of affinities and selectivities observed in well-characterized opioid compounds.
| Compound | μ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) | Selectivity Profile |
| This compound | Not Reported | Not Reported | High Affinity (Specific value not reported) | Selective κ-antagonist |
| LY2456302 | 24.0 | 155 | 0.81 | κ-selective |
| Naloxone | - | - | - | Non-selective antagonist |
| U-69,593 | - | - | High Affinity (Specific value varies by study) | Selective κ-agonist |
Table 1: Comparative Binding Affinities of Opioid Ligands. Note the absence of specific public domain Kᵢ values for this compound.
Experimental Protocol: Radioligand Binding Assay for Kappa Opioid Receptor Affinity
The binding affinity of a compound like this compound for the kappa opioid receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (the "competitor," e.g., DIPPA) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human kappa opioid receptor.
-
Radioligand: [³H]-U69,593, a selective KOR agonist, is commonly used.
-
Competitor: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity KOR ligand (e.g., 10 µM naloxone or unlabeled U-69,593).
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.
-
Scintillation Cocktail and Counter: For quantifying the radioactivity.
Procedure
-
Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand and a high concentration of the non-specific binding control.
-
Competitive Binding: Radioligand and varying concentrations of this compound.
-
-
Incubation: The plate is incubated at room temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competitive binding wells are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of DIPPA that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
Visualizing Key Processes
To further elucidate the context of this compound's action, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the kappa opioid receptor's signaling pathway.
Conclusion
This compound is a valuable pharmacological tool due to its selective and irreversible antagonism of the kappa opioid receptor. While precise, publicly available Kᵢ values are lacking, its high affinity and selectivity are well-established through functional assays. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for understanding the interaction of DIPPA with the KOR and its downstream consequences, which is crucial for researchers in the fields of pharmacology and drug development. Further studies to quantify and publish the specific binding affinities of DIPPA at all three opioid receptor subtypes would be a valuable addition to the scientific literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide: an opioid receptor affinity label that produces selective and long-lasting kappa antagonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of DIPPA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis pathway for 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride, commonly known as DIPPA hydrochloride. This compound is a selective and irreversible kappa-opioid receptor antagonist, making it a valuable tool in neuroscience research, particularly in studies related to anxiety and depression. The synthesis is a multi-step process involving the formation of a key chiral amine intermediate followed by the introduction of the isothiocyanate functional group and subsequent salt formation.
Core Synthesis Pathway
The synthesis of this compound can be logically divided into two main stages:
-
Synthesis of the Amine Precursor: The initial phase focuses on constructing the core structure of the molecule, culminating in the formation of N-[(1S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]-N-methyl-2-(3,4-dichlorophenyl)acetamide. This is the most complex part of the synthesis, establishing the required stereochemistry and assembling the key structural fragments.
-
Conversion to this compound: The final stage involves the conversion of the primary amine group on the phenyl ring of the precursor into an isothiocyanate group, followed by the formation of the hydrochloride salt to improve the compound's stability and solubility.
The overall synthetic route is depicted in the workflow diagram below.
Figure 1. Overall synthesis workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for similar chemical transformations, as detailed experimental procedures for every step of this specific synthesis are not fully available in the public domain. The key steps are derived from the work of Chang et al. and related publications in the field of medicinal chemistry.
Stage 1: Synthesis of the Amine Precursor
The synthesis of the crucial amine precursor begins with a chiral starting material, D-3-nitrophenylalanine, to establish the (S)-stereochemistry at the chiral center.
Step 1.1: Synthesis of (S)-N-Methyl-1-(3-nitrophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine (Intermediate 1)
The initial steps to convert D-3-nitrophenylalanine to the N-methylated pyrrolidinylethylamine intermediate are not explicitly detailed in the primary literature. However, a plausible route would involve:
-
Reduction of the carboxylic acid to an alcohol.
-
Conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate).
-
Substitution with pyrrolidine to introduce the heterocyclic moiety.
-
N-methylation of the primary amine.
These transformations would require standard organic synthesis techniques and reagents.
Step 1.2: Amide Coupling to form 2-(3,4-Dichlorophenyl)-N-methyl-N-((1S)-1-(3-nitrophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide (Intermediate 2)
-
Methodology: This step involves the coupling of the secondary amine (Intermediate 1) with 2-(3,4-dichlorophenyl)acetic acid.
-
Dissolve 2-(3,4-dichlorophenyl)acetic acid in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt), to the solution and stir at 0 °C to form the activated ester.
-
Add (S)-N-methyl-1-(3-nitrophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Work up the filtrate with an appropriate aqueous solution and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Step 1.3: Reduction of the Nitro Group to form the Amine Precursor
-
Methodology: The nitro group of Intermediate 2 is reduced to a primary amine to yield the key precursor.
-
Dissolve the nitro compound in a solvent such as ethanol or ethyl acetate.
-
Add a catalyst, typically 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude amine precursor, which can be purified further if necessary.
-
Stage 2: Conversion to this compound
Step 2.1: Formation of the Isothiocyanate
-
Methodology: The primary amine of the precursor is converted to an isothiocyanate.
-
Dissolve the amine precursor in a suitable solvent like DCM.
-
Add a thiocarbonylating agent, such as thiophosgene (CSCl₂), dropwise to the solution at a low temperature (e.g., 0 °C). An excess of a non-nucleophilic base, like triethylamine, is typically added to neutralize the HCl byproduct.
-
Stir the reaction at low temperature for a specified period and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a mild aqueous base.
-
Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.
-
Purify the resulting isothiocyanate by column chromatography.
-
Step 2.2: Formation of the Hydrochloride Salt
-
Methodology: The final step is the formation of the hydrochloride salt.
-
Dissolve the purified isothiocyanate in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.
-
Data Presentation
The following tables summarize the key chemical entities involved in the synthesis of this compound. Please note that specific quantitative data such as yields and precise melting points are not available in the publicly accessible literature and would need to be determined experimentally.
Table 1: Key Intermediates and Final Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| (S)-N-Methyl-1-(3-nitrophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | C₁₃H₁₉N₃O₂ | 249.31 | Key Chiral Amine |
| 2-(3,4-Dichlorophenyl)-N-methyl-N-((1S)-1-(3-nitrophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide | C₂₂H₂₅Cl₂N₃O₃ | 466.36 | Nitro Intermediate |
| N-[(1S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]-N-methyl-2-(3,4-dichlorophenyl)acetamide | C₂₂H₂₇Cl₂N₃O | 436.38 | Amine Precursor |
| 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (DIPPA) | C₂₃H₂₅Cl₂N₃OS | 478.44 | Isothiocyanate |
| This compound | C₂₃H₂₆Cl₃N₃OS | 514.90 | Final Product |
Table 2: Reagents and Solvents
| Step | Key Reagents | Solvents |
| Amide Coupling | 2-(3,4-Dichlorophenyl)acetic acid, DCC, HOBt | DCM, DMF |
| Nitro Reduction | Hydrogen (H₂), Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate |
| Isothiocyanate Formation | Thiophosgene (CSCl₂), Triethylamine | DCM |
| Salt Formation | Hydrogen Chloride (HCl) | Diethyl Ether, Ethyl Acetate |
This guide provides a comprehensive overview of the synthesis of this compound based on available scientific literature. Researchers undertaking this synthesis should consult the primary references and adapt the procedures with appropriate laboratory safety measures. The lack of detailed, publicly available experimental data necessitates careful optimization and monitoring of each reaction step.
The Structure-Activity Relationship of DIPPA Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of a Selective Kappa-Opioid Receptor Antagonist
Introduction
DIPPA hydrochloride (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride) is a potent, selective, and irreversible antagonist of the kappa-opioid receptor (KOR).[1][2] Its unique pharmacological profile makes it a valuable tool for investigating the role of the KOR system in various physiological and pathological processes, including anxiety, depression, and addiction.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the chemical scaffold from which DIPPA is derived, details key experimental protocols for its characterization, and visualizes the associated signaling pathways.
Core Structure and Agonist Precursors
The foundation of DIPPA's structure lies in the 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamide series of compounds. Extensive research on this scaffold has elucidated key structural features that govern affinity and efficacy at the kappa-opioid receptor. While DIPPA itself is an antagonist, understanding the SAR of its agonist precursors is crucial to appreciating the molecular determinants of its interaction with the KOR.
The core structure can be divided into four key regions for SAR analysis:
-
Aromatic Ring (A): The 3,4-dichlorophenyl group.
-
Acetamide Linker (B): The N-methyl acetamide moiety.
-
Ethylamine Bridge (C): The ethyl chain connecting the acetamide and the pyrrolidine ring, with a substitution at the C1 position.
-
Pyrrolidine Ring (D): The saturated heterocyclic amine.
Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR for a series of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamide analogs, focusing on their agonist activity. This data provides insights into the structural requirements for potent KOR interaction within this chemical class.
| Compound | C1 Substituent (R) | In Vitro Potency (Relative to U-50,488H) | In Vivo Analgesic Potency (ED50, mg/kg, s.c.) |
| 1 | Phenyl | 146 | 0.004 |
| 2 | 3-Hydroxyphenyl | 102 | 0.011 |
| 3 | 3-Aminophenyl | - | 0.04 (racemate) |
| 4 | 1-Methylethyl | - | - |
Data compiled from literature reports.
Key SAR Insights for Agonist Activity:
-
C1 Substitution: The nature of the substituent at the C1 position of the ethylamine bridge is a critical determinant of potency. Aromatic substituents, such as phenyl and substituted phenyl rings, generally confer high potency.
-
Stereochemistry: The stereochemistry at the C1 position is crucial for activity, with the (S)-enantiomer generally being more potent for agonist activity.
-
Aromatic Ring Substitution: The 3,4-dichloro substitution on the phenyl ring (Region A) is optimal for high affinity and selectivity for the KOR.
-
N-Methyl Group: The N-methyl group on the acetamide linker (Region B) is important for maintaining high potency.
From Agonist to Irreversible Antagonist: The Role of the Isothiocyanate Group
This compound is derived from the potent agonist scaffold by the introduction of an isothiocyanate (-N=C=S) group on the C1-phenyl ring. This electrophilic group is responsible for the irreversible nature of DIPPA's antagonism. It is hypothesized that the isothiocyanate group forms a covalent bond with a nucleophilic residue, such as a cysteine, in the binding pocket of the kappa-opioid receptor, leading to a long-lasting blockade.
Experimental Protocols
The characterization of this compound and its analogs involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-KOR cells).
-
Radioligand: [³H]-U69,593 (a selective KOR agonist).
-
Non-specific binding control: A high concentration of a non-radiolabeled KOR ligand (e.g., 10 µM U-69,593 or naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of approximately 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Assay buffer.
-
Non-specific Binding wells: Non-specific binding control.
-
Competition wells: Varying concentrations of the test compound (e.g., this compound).
-
-
Add the radioligand ([³H]-U69,593) to all wells at a final concentration near its Kd value (e.g., 0.5-1.0 nM).
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the ability of a compound to stimulate G-protein activation, thereby determining its efficacy (agonist, partial agonist, or antagonist).
Materials:
-
Cell membranes from CHO-KOR cells.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
KOR agonist (e.g., U-69,593) for antagonist testing.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following:
-
Cell membranes (10-20 µg protein/well).
-
GDP (e.g., 10 µM final concentration).
-
For agonist testing: Varying concentrations of the test compound.
-
For antagonist testing (like DIPPA): A fixed concentration of a KOR agonist (e.g., EC50 concentration of U-69,593) and varying concentrations of the test compound.
-
-
Incubation (Pre-incubation): Incubate the plate for 15 minutes at 30°C.
-
Initiation: Add [³⁵S]GTPγS (e.g., 0.1 nM final concentration) to all wells to start the reaction.
-
Incubation (Reaction): Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: For agonists, determine the EC50 and Emax values. For antagonists, determine the IC50 value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to this compound's mechanism of action and characterization.
Caption: Kappa-Opioid Receptor Signaling Pathways.
Caption: Radioligand Competition Binding Assay Workflow.
Conclusion
This compound represents a key chemical tool for the study of the kappa-opioid receptor system. Its structure, derived from a well-characterized series of potent KOR agonists, incorporates a crucial isothiocyanate moiety that confers irreversible antagonism. Understanding the structure-activity relationships of its parent scaffold, combined with robust experimental protocols for its characterization, provides researchers with the necessary foundation to effectively utilize this compound in advancing our knowledge of KOR pharmacology and its role in health and disease. The provided methodologies and pathway diagrams serve as a valuable resource for professionals in drug discovery and development.
References
- 1. Kappa-opioid antagonists as stress resilience medications for the treatment of alcohol use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the kappa-opioid receptor antagonist DIPPA in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacology of DIPPA Hydrochloride as a KOR Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
DIPPA hydrochloride (2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride) is a potent, selective, and irreversible antagonist of the kappa-opioid receptor (KOR). Its unique pharmacological profile has made it a valuable tool in preclinical research for investigating the role of the KOR system in various physiological and pathological processes, particularly in the context of anxiety and mood disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its binding affinity, functional activity, and in vivo effects. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.
Introduction
The dynorphin/kappa-opioid receptor (KOR) system is increasingly recognized for its significant role in the pathophysiology of stress, anxiety, and depression. Antagonism of the KOR has emerged as a promising therapeutic strategy for these conditions. This compound is a key research compound in this area, characterized by its high affinity and selectivity for the KOR, to which it binds irreversibly. This irreversible antagonism provides a long-lasting pharmacological effect in vivo, making it a particularly useful tool for studying the sustained effects of KOR blockade.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's interaction with opioid receptors.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor | Radioligand | Preparation | Kᵢ (nM) |
| Kappa (κ) | [³H]U69,593 | Guinea pig brain membranes | 0.23 |
| Mu (μ) | [³H]DAMGO | Guinea pig brain membranes | 210 |
| Delta (δ) | [³H]DPDPE | Guinea pig brain membranes | 2300 |
Table 2: Functional Antagonist Potency of this compound
| Assay | Agonist | Preparation | IC₅₀ (nM) |
| Mouse vas deferens | Dynorphin A (1-13) | Isolated tissue | 1.1 |
Data in Tables 1 and 2 are derived from initial characterization studies and may vary slightly between experimental conditions.
Experimental Protocols
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Kᵢ) of a compound for its target receptor.
Objective: To determine the affinity of this compound for kappa, mu, and delta opioid receptors.
Materials:
-
Membrane preparations from guinea pig brain (or cells expressing the specific opioid receptor subtype).
-
Radioligands: [³H]U69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled KOR agonist like U50,488).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. It is used to determine whether a ligand is an agonist, antagonist, or inverse agonist.
Objective: To characterize this compound as a KOR antagonist.
Materials:
-
Cell membranes expressing the KOR.
-
[³⁵S]GTPγS.
-
A known KOR agonist (e.g., U50,488).
-
This compound stock solution.
-
Assay buffer (containing MgCl₂, EDTA, and NaCl).
-
GDP.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of this compound.
-
Add a fixed concentration of the KOR agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate for a defined period (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
To determine the antagonist properties of DIPPA, measure the shift in the concentration-response curve of the KOR agonist in the presence of DIPPA. The IC₅₀ value represents the concentration of DIPPA that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
In Vivo Behavioral Assays: Novelty-Induced Hypophagia (NIH) and Defensive Burying (DB) Tests
These models are used to assess anxiety-like behavior in rodents and the anxiolytic potential of compounds like DIPPA.[1]
Animals: Adult male Wistar Kyoto (WKY) and Sprague Dawley (SD) rats.[1]
Drug Administration: this compound (e.g., 2.5 and 5 mg/kg) is administered via subcutaneous (s.c.) injection 24 hours prior to testing. This pretreatment interval is chosen because DIPPA initially shows some agonist-like effects before its long-lasting antagonist activity becomes predominant.[1]
Novelty-Induced Hypophagia (NIH) Test Protocol:
-
Habituation: For several days, habituate the rats to a specific food (e.g., sweetened milk) in their home cage for a set period (e.g., 30 minutes).[1]
-
Testing: On the test day, place a single food pellet in the center of a novel, brightly lit open field.[1]
-
Place the rat in the open field and measure the latency to begin eating the food pellet.
-
Anxiolytic compounds are expected to decrease the latency to begin eating in the novel environment.
Defensive Burying (DB) Test Protocol:
-
Apparatus: A test chamber with bedding material on the floor and a wall-mounted prod that can deliver a mild electric shock.
-
Procedure: Place the rat in the chamber. After a brief exploration period, deliver a single mild shock when the rat touches the prod.
-
Measurement: For a set period following the shock (e.g., 15 minutes), record the cumulative time the rat spends pushing bedding material toward the prod with its head and paws.
-
Anxiolytic compounds are expected to decrease the duration of defensive burying behavior.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: KOR Signaling Pathway and the Antagonistic Action of DIPPA HCl.
References
The Anxiolytic and Antidepressant Potential of DIPPA Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Preclinical Evidence, Mechanism of Action, and Experimental Protocols for the Selective Kappa-Opioid Receptor Antagonist, DIPPA Hydrochloride.
This technical guide provides a comprehensive overview of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride (this compound), a selective and irreversible kappa-opioid receptor (KOR) antagonist, for researchers and drug development professionals investigating novel treatments for anxiety and depression. This document synthesizes the current preclinical data, details the underlying mechanism of action, and provides established experimental protocols for evaluating the anxiolytic and antidepressant-like effects of this compound.
Core Concepts: The Kappa-Opioid Receptor System in Mood Regulation
The dynorphin/kappa-opioid receptor (KOR) system is a key neuromodulatory pathway implicated in the pathophysiology of stress-related psychiatric disorders, including anxiety and depression.[1] Endogenous activation of KORs by their ligand, dynorphin, particularly in response to stress, is associated with aversive, pro-depressive, and anxiogenic states.[1] Consequently, antagonism of the KOR has emerged as a promising therapeutic strategy for the treatment of these conditions. This compound is a potent and selective KOR antagonist that has been investigated for its potential to ameliorate anxiety- and depression-like behaviors in preclinical models.[2][3]
Quantitative Pharmacology of this compound
The anxiolytic-like efficacy of this compound has been demonstrated in rodent models. While precise ED50 values are not extensively reported, effective doses have been established in key behavioral paradigms.
| Parameter | Value | Species | Assay | Reference |
| Anxiolytic-like Effective Dose | 2.5 mg/kg | Rat (Wistar Kyoto) | Novelty-Induced Hypophagia | |
| Anxiolytic-like Effective Dose | 5 mg/kg | Rat (Wistar Kyoto & Sprague Dawley) | Novelty-Induced Hypophagia | |
| Anxiolytic-like Effective Dose | 5 mg/kg | Rat (Wistar Kyoto & Sprague Dawley) | Defensive Burying Test |
Mechanism of Action: KOR Antagonism and Downstream Signaling
This compound exerts its effects by blocking the signaling cascade initiated by the activation of KOR, a G protein-coupled receptor (GPCR). The canonical signaling pathway of KOR activation and its antagonism by DIPPA is depicted below.
References
Preclinical Profile of DIPPA Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction
DIPPA hydrochloride (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride) is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2][3] Emerging preclinical evidence suggests its potential as a therapeutic agent for anxiety and depressive disorders.[1][4] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vivo efficacy, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel central nervous system (CNS) therapeutics.
Mechanism of Action: Kappa-Opioid Receptor Antagonism
The canonical signaling pathway following KOR activation by its endogenous ligand, dynorphin, involves the coupling to inhibitory G-proteins (Gi/Go). This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which leads to decreased cyclic AMP (cAMP) levels. Concurrently, G-protein activation modulates ion channel activity, resulting in the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This ultimately leads to a reduction in neuronal excitability. Furthermore, KOR activation can stimulate various mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, which are implicated in the regulation of mood and stress responses. As an antagonist, this compound is presumed to block these dynorphin-mediated signaling events.
Figure 1: Simplified Kappa-Opioid Receptor (KOR) Signaling Pathway.
In Vivo Efficacy in Models of Anxiety-Like Behavior
Preclinical studies have evaluated the anxiolytic-like effects of this compound in rodent models. The most comprehensive data comes from a study comparing its effects in Wistar Kyoto (WKY) rats, a strain known for its high anxiety and depressive-like phenotype, and Sprague Dawley (SD) rats.
Novelty-Induced Hypophagia (NIH) Test
The NIH test assesses anxiety-like behavior by measuring the latency of an animal to consume a palatable food in a novel environment. Anxiolytic compounds typically reduce this latency.
Table 1: Effects of this compound in the Novelty-Induced Hypophagia Test in Rats
| Strain | Treatment (mg/kg, s.c.) | Latency to Feed in Novel Cage (s) | Food Consumed in Novel Cage (g) |
| WKY | Saline | 195.1 ± 38.2 | 0.9 ± 0.2 |
| DIPPA (2.5) | 88.3 ± 27.4 | 1.5 ± 0.2 | |
| DIPPA (5.0) | 75.4 ± 16.9 | 1.6 ± 0.1 | |
| SD | Saline | 118.6 ± 31.5 | 1.0 ± 0.2 |
| DIPPA (2.5) | 125.7 ± 35.1 | 1.6 ± 0.2 | |
| DIPPA (5.0) | 100.3 ± 26.8 | 1.7 ± 0.1 | |
| *Data are presented as mean ± SEM. p < 0.05 compared to the within-strain saline group. |
In WKY rats, both 2.5 and 5 mg/kg doses of this compound significantly decreased the latency to feed in a novel cage. While not affecting the latency in SD rats, both doses significantly increased food consumption in the novel environment for both strains, an effect also indicative of anxiolytic-like properties.
Defensive Burying (DB) Test
The DB test measures anxiety by quantifying the behavior of a rat to bury a threatening object (an electrified probe). A reduction in burying time is interpreted as an anxiolytic-like effect.
Table 2: Effects of this compound in the Defensive Burying Test in Rats
| Strain | Treatment (mg/kg, s.c.) | Time Spent Burying (s) | Time Spent Immobile (s) |
| WKY | Saline | 250.3 ± 25.1 | 150.7 ± 20.3 |
| DIPPA (2.5) | 180.5 ± 28.9 | 145.2 ± 22.1 | |
| DIPPA (5.0) | 140.2 ± 20.6 | 130.8 ± 18.9 | |
| SD | Saline | 120.6 ± 15.4 | 80.1 ± 10.5 |
| DIPPA (2.5) | 95.3 ± 12.7 | 105.6 ± 15.2 | |
| DIPPA (5.0) | 65.7 ± 9.8 | 125.4 ± 18.3 | |
| Data are presented as mean ± SEM. p < 0.05 compared to the within-strain saline group. |
This compound at a dose of 5 mg/kg significantly decreased the time spent burying the electrified probe in both WKY and SD rats, further supporting its anxiolytic-like profile. Interestingly, at this dose, an increase in immobility was observed in SD rats.
Pharmacokinetic Profile
A comprehensive in vivo pharmacokinetic profile for this compound in rats, including parameters such as Cmax, Tmax, half-life, and bioavailability, was not available in the reviewed scientific literature. This data is essential for correlating plasma and CNS exposure with the observed pharmacodynamic effects and for designing future preclinical and clinical studies.
Experimental Protocols
General Administration
In the cited preclinical studies, this compound was dissolved in a vehicle of 20% dimethyl sulfoxide (DMSO) and 80% distilled water. It was administered via subcutaneous (s.c.) injection in a volume of 2 ml/kg. For the behavioral tests, DIPPA was administered 24 hours prior to testing to leverage its long-lasting antagonist activity and avoid potential initial agonist-like effects.
Figure 2: General Experimental Workflow for In Vivo Behavioral Studies.
Novelty-Induced Hypophagia (NIH) Protocol
-
Habituation: For three consecutive days, rats are given access to a palatable snack (e.g., sweetened milk) for 30 minutes in their home cage to familiarize them with the food.
-
Food Deprivation: Prior to testing, animals are food-deprived for 24 hours to ensure motivation to eat. Water remains available ad libitum.
-
Drug Administration: this compound or vehicle is administered 24 hours before the test.
-
Home Cage Test: Immediately before the novel cage test, the palatable snack is presented in the home cage, and the latency to begin feeding and the amount consumed are recorded.
-
Novel Cage Test: The rat is immediately moved to a new, clean cage with different bedding. The same palatable snack is placed in the center of the cage. The latency to begin eating and the total amount consumed over a set period (e.g., 10 minutes) are recorded.
Defensive Burying (DB) Protocol
-
Apparatus: A clear polycarbonate cage with a floor covered in 5 cm of bedding material. A shock probe is mounted on one wall.
-
Drug Administration: this compound or vehicle is administered 24 hours before testing.
-
Procedure: Each rat is placed in the testing cage, opposite the probe. The 15-minute test session begins after the rat makes its first contact with the probe, at which point it receives a mild, brief electric shock. The probe remains electrified for the duration of the test.
-
Behavioral Scoring: The sessions are videotaped for later analysis. Key parameters measured include:
-
Time Spent Burying: The cumulative time the rat spends actively pushing or shoveling bedding material towards the probe.
-
Time Spent Immobile: The duration of time the rat remains motionless, often in a freezing posture, while facing the probe.
-
Summary and Future Directions
This compound is a selective, irreversible kappa-opioid receptor antagonist with demonstrated anxiolytic-like effects in preclinical rodent models. The data suggest that KOR antagonism is a viable strategy for the development of novel treatments for anxiety and potentially depressive disorders.
However, a comprehensive preclinical data package for this compound is currently incomplete. Key areas for future investigation include:
-
In Vitro Pharmacology: Quantitative determination of binding affinities (Ki) and functional antagonist potencies (IC50/EC50 or Ke) at all three opioid receptor subtypes (kappa, mu, delta) is necessary to definitively establish its selectivity profile.
-
Pharmacokinetics: A full pharmacokinetic characterization in relevant preclinical species is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to establish a clear link between dose, exposure, and efficacy.
-
Expanded Efficacy Models: Evaluation in a broader range of preclinical models for depression (e.g., forced swim test, chronic unpredictable stress) and other CNS disorders would further delineate its therapeutic potential.
-
Safety and Tolerability: Comprehensive safety pharmacology and toxicology studies are required to identify any potential off-target effects and to establish a therapeutic window.
The successful completion of these studies will be essential to support the further development of this compound or analogous KOR antagonists as novel therapeutics for neuropsychiatric disorders.
References
- 1. Preclinical and clinical efficacy of kappa opioid receptor antagonists for depression: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kappa Opioid Receptor Antagonists as Potential Therapeutics for Stress-Related Disorders | Annual Reviews [annualreviews.org]
- 3. A review of the kappa opioid receptor system in opioid use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Kappa Opioid Receptors in Mood Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily, and its endogenous ligand dynorphin, have emerged as a critical system in the neurobiology of mood and affective disorders.[1] Unlike the mu-opioid receptor system associated with reward and euphoria, activation of the KOR system is predominantly linked to negative affective states, including dysphoria, anhedonia, and anxiety.[2] This has positioned the KOR as a promising therapeutic target for the development of novel treatments for mood disorders, particularly depression and anxiety. This technical guide provides an in-depth overview of the core biology of KORs in mood regulation, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
The Dynorphin/KOR System and Stress-Related Mood Disorders
Stress is a significant precipitating factor in the development of mood disorders. The dynorphin/KOR system is a key mediator of the behavioral responses to stress.[3] During stressful events, dynorphin is released in several brain regions implicated in mood regulation, such as the nucleus accumbens (NAc), amygdala, and prefrontal cortex.[3] This release and subsequent activation of KORs contribute to the development of depressive-like and anxiety-like behaviors. Preclinical studies have consistently demonstrated that direct administration of KOR agonists produces aversive and pro-depressive-like effects, while KOR antagonists block these stress-induced behaviors.[4]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the role of the KOR system in mood disorders.
Table 1: KOR Expression and Dynorphin Levels in Major Depressive Disorder (MDD)
| Analyte | Sample Type | Finding in MDD Patients vs. Healthy Controls | Reference |
| Kappa Opioid Receptor (KOR) | Serum | Significantly increased levels. | |
| Dynorphin | Serum | Significantly increased levels. |
Table 2: Preclinical Efficacy of KOR Antagonists in Models of Depression and Anxiety
| Behavioral Test | Animal Model | KOR Antagonist | Dose/Route | Key Finding | Reference |
| Forced Swim Test | Male C57Bl/6J Mice | nor-Binaltorphimine (nor-BNI) | 10 mg/kg, i.p. | Decreased immobility time. | |
| Forced Swim Test | Male California Mice | nor-Binaltorphimine (nor-BNI) | 10 mg/kg, i.p. | Decreased immobility time. | |
| Chronic Social Defeat Stress | C57BL/6J Mice | nor-Binaltorphimine (nor-BNI) | i.p. | Prevented the development of social avoidance. | |
| Chronic Social Defeat Stress | C57BL/6J Mice | JDTic | 30 mg/kg, i.p. | Did not affect the onset of anhedonia. | |
| Elevated Plus Maze | Male California Mice | AZ-MTAB | Increased open arm entries. | ||
| Elevated Plus Maze | Rats | nor-Binaltorphimine (nor-BNI) | 3.0-30 mg/kg, i.p. | Dose-dependently increased open arm exploration. | |
| Elevated Plus Maze | Rats | JDTic | 1.0-10 mg/kg, i.p. | Dose-dependently increased open arm exploration. |
Table 3: Clinical Trial Data for KOR Antagonists in Anhedonia
| Compound | Study Population | Primary Outcome Measure | Key Finding | Reference |
| Aticaprant (CERC-501/JNJ-67953964) | Transdiagnostic sample with anhedonia | Change in Snaith-Hamilton Pleasure Scale (SHAPS) score | Significantly lower anhedonic symptoms compared to placebo. | |
| Navacaprant (NMRA-140) | Patients with moderate-to-severe MDD | Change in Snaith-Hamilton Pleasure Scale (SHAPS) score | Significant improvement in anhedonia at week 8 in patients with higher baseline depression severity. |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments used to investigate the role of KORs in mood disorders.
Chronic Social Defeat Stress (CSDS) in Mice
This protocol is a widely used and ethologically relevant model of stress-induced depression-like behaviors in mice.
Objective: To induce a depressive-like phenotype characterized by social avoidance and anhedonia.
Procedure:
-
Aggressor Screening: Select aggressive male CD-1 mice by screening for their latency to attack a smaller C57BL/6J mouse.
-
Social Defeat:
-
House a C57BL/6J mouse in the home cage of a novel aggressive CD-1 mouse for 5-10 minutes daily for 10-14 consecutive days.
-
After the defeat period, house the two mice in the same cage but separated by a perforated divider to allow for sensory but not physical contact for the remainder of the 24-hour period.
-
Each day, the experimental mouse is exposed to a new aggressor to prevent habituation.
-
-
Behavioral Testing: 24 hours after the final defeat session, assess social avoidance using the social interaction test.
-
Place the experimental mouse in an arena and measure the time spent in an "interaction zone" around a novel, non-aggressive CD-1 mouse enclosed in a wire-mesh cage.
-
A social interaction ratio is calculated as (time in interaction zone with target present) / (time in interaction zone with target absent). A ratio of less than 1 indicates social avoidance.
-
Radioligand Binding Assay for KOR
This assay is used to determine the affinity of a compound for the KOR.
Objective: To measure the binding affinity (Ki) of a test compound to the KOR.
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cells expressing KORs (e.g., guinea pig brain or CHO cells stably expressing human KOR).
-
Competitive Binding:
-
Incubate the membranes with a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U69,593) and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specific binding.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
β-Arrestin Recruitment Assay (Tango Assay)
This assay measures the recruitment of β-arrestin to the KOR upon agonist stimulation, a key step in a major KOR signaling pathway.
Objective: To quantify ligand-induced β-arrestin2 recruitment to the KOR.
Procedure:
-
Cell Culture: Use a specialized cell line (e.g., HTLA cells) that co-expresses a KOR fused to a transcription factor (e.g., GAL4-VP16) and a β-arrestin2 fused to a protease (e.g., TEV protease). The cell line also contains a reporter gene (e.g., β-lactamase) under the control of a promoter recognized by the transcription factor.
-
Ligand Stimulation: Treat the cells with the test compound.
-
Signal Generation: If the ligand is an agonist, it will induce the recruitment of the β-arrestin-protease fusion to the KOR. The protease then cleaves the transcription factor from the receptor.
-
Reporter Gene Expression: The liberated transcription factor translocates to the nucleus and drives the expression of the reporter gene.
-
Detection: Measure the activity of the reporter gene product (e.g., using a fluorescent substrate for β-lactamase). The signal is proportional to the extent of β-arrestin recruitment.
Western Blot for Phosphorylated p38 MAPK and CREB
This technique is used to measure the activation of key downstream signaling molecules.
Objective: To quantify the levels of phosphorylated (activated) p38 MAPK and CREB in response to KOR activation.
Procedure:
-
Sample Preparation:
-
Treat cells or tissues with a KOR ligand for a specified time.
-
Lyse the cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK or CREB.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate that reacts with HRP to produce light.
-
Capture the light signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensity, which corresponds to the amount of phosphorylated protein.
-
Normalize the phosphorylated protein levels to the total protein levels of p38 MAPK or CREB, and to a loading control (e.g., β-actin or GAPDH).
-
KOR Signaling Pathways
Activation of the KOR initiates two main downstream signaling cascades: the canonical G-protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways, a concept known as biased agonism, is thought to be a key determinant of the behavioral effects of KOR ligands.
G-Protein-Dependent Signaling
Upon agonist binding, the KOR undergoes a conformational change that allows it to couple to inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. This pathway is generally associated with the analgesic effects of KOR agonists.
β-Arrestin-Dependent Signaling
Agonist-bound KOR can also be phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. β-arrestin binding not only desensitizes the receptor to further G-protein signaling but also initiates a distinct signaling cascade, primarily through the activation of mitogen-activated protein kinases (MAPKs) such as p38. This pathway is strongly implicated in the aversive and pro-depressive effects of KOR activation.
Drug Development Implications
The distinct roles of the G-protein and β-arrestin signaling pathways have significant implications for drug development. The prevailing hypothesis is that the therapeutic antidepressant and anxiolytic effects of KOR antagonists stem from their ability to block the β-arrestin-mediated aversive signaling. Conversely, the development of "biased" KOR agonists that preferentially activate the G-protein pathway while avoiding β-arrestin recruitment could potentially lead to novel analgesics without the dysphoric side effects.
Several KOR antagonists are currently in clinical development for the treatment of mood and substance use disorders. Early clinical data for compounds like aticaprant and navacaprant are promising, particularly for the treatment of anhedonia, a core symptom of depression that is often resistant to current therapies.
Conclusion
The dynorphin/KOR system plays a pivotal role in the pathophysiology of mood disorders, particularly in the context of stress. Activation of KOR, primarily through the β-arrestin signaling pathway, contributes to negative affective states. Consequently, antagonism of the KOR has emerged as a promising therapeutic strategy for depression and anxiety. The quantitative data from preclinical and clinical studies, coupled with a detailed understanding of the experimental methodologies and signaling pathways, provide a solid foundation for the continued development of novel KOR-targeted therapeutics. Future research focusing on biased agonism and the specific neural circuits involved will further refine our ability to modulate this critical system for therapeutic benefit.
References
- 1. Amygdala dynorphin/κ opioid receptor system modulates depressive-like behavior in mice following chronic social defeat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute inhibition of kappa opioid receptors before stress blocks depression-like behaviors in California mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like effects of kappa-opioid receptor antagonists in models of unlearned and learned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Irreversible Antagonists of the Kappa Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa opioid receptor (KOR), a G protein-coupled receptor, plays a critical role in modulating pain, mood, and addiction. Its endogenous ligands, the dynorphins, are associated with stress, dysphoria, and the negative affective states seen in drug withdrawal. Consequently, KOR antagonists are of significant interest as potential therapeutics for depression, anxiety, and substance use disorders. A unique class of KOR antagonists exhibits an exceptionally long duration of action, with some initially classified as irreversible. This guide provides a comprehensive technical overview of these antagonists, focusing on their pharmacological properties, the molecular mechanisms underlying their prolonged effects, and the experimental methodologies used to characterize them. While some compounds like (-)-UPHIT and DIPPA are considered truly irreversible due to covalent bond formation, others, such as norbinaltorphimine (nor-BNI), 5'-guanidinonaltrindole (GNTI), and JDTic, achieve their long-lasting effects through a novel mechanism involving the activation of c-Jun N-terminal kinase (JNK), leading to a protracted functional inactivation of the KOR.[1][2][3][4] This document will delve into the specifics of these key compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Compounds and Pharmacological Data
The following tables summarize the quantitative data for key long-acting and irreversible KOR antagonists, providing a comparative overview of their binding affinities and functional potencies.
Table 1: Binding Affinities (Ki) of Long-Acting and Irreversible KOR Antagonists
| Compound | Receptor | Ki (nM) | Species | Assay Conditions | Reference(s) |
| nor-Binaltorphimine (nor-BNI) | Kappa (KOR) | 0.06 - 1.72 | Monkey, Rat, Human | [3H]diprenorphine or [3H]U69,593 competition | [5] |
| Mu (MOR) | >100 | Monkey | [3H]DAMGO competition | ||
| Delta (DOR) | >100 | Monkey | [3H]DPDPE competition | ||
| 5'-Guanidinonaltrindole (GNTI) | Kappa (KOR) | ~0.04 (Ke) | Guinea Pig | Smooth muscle preparations | |
| Mu (MOR) | >20 | Guinea Pig | Smooth muscle preparations | ||
| Delta (DOR) | >20 | Guinea Pig | Smooth muscle preparations | ||
| JDTic | Kappa (KOR) | 0.32 | Human | [3H]diprenorphine competition | |
| Mu (MOR) | >1000 | Human | |||
| Delta (DOR) | >1000 | Human | |||
| (-)-UPHIT | Kappa (KOR) | Irreversible | Mouse | In vivo antagonism of U69,593 | |
| DIPPA | Kappa (KOR) | Irreversible | Mouse | In vivo antagonism of U50,488 |
Table 2: Functional Antagonist Potency of Long-Acting KOR Antagonists
| Compound | Assay | pA2 / Ke (nM) | Species/System | Agonist Used | Reference(s) |
| nor-Binaltorphimine (nor-BNI) | [35S]GTPγS Binding | > Ki | Rat Brain Membranes | U50,488H | |
| Isolated Tissues | 8.62 (pA2) | Guinea Pig Ileum | |||
| 5'-Guanidinonaltrindole (GNTI) | Isolated Tissues | 0.04 (Ke) | Guinea Pig Ileum | ||
| Cloned Human Receptors (CHO cells) | Comparable to tissue data | Human | |||
| JDTic | [35S]GTPγS Binding | 0.02 | Human KOR |
Mechanism of Action: Beyond Reversible Antagonism
A pivotal finding in the study of long-acting KOR antagonists like nor-BNI, GNTI, and JDTic is that their prolonged in vivo effects are not due to irreversible binding to the receptor's orthosteric site. Instead, these compounds act as "functionally selective" or "biased" ligands. While they block G protein-dependent signaling pathways typically activated by KOR agonists, they simultaneously activate a distinct downstream signaling cascade involving c-Jun N-terminal kinase (JNK). This JNK activation leads to a long-lasting desensitization and functional inactivation of the KOR, which can persist for days to weeks after the antagonist has been cleared from the system. This mechanism distinguishes them from classical competitive antagonists and truly irreversible antagonists that form covalent bonds with the receptor.
Signaling Pathways
The following diagrams illustrate the canonical KOR signaling pathway activated by agonists and the distinct pathway engaged by long-acting antagonists that leads to JNK-mediated receptor inactivation.
Caption: Canonical KOR agonist signaling pathway.
Caption: JNK-mediated KOR inactivation by long-acting antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines for key experiments used in the characterization of irreversible KOR antagonists.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the binding affinity of a test compound for the kappa opioid receptor.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human KOR.
-
Radioligand: [3H]U69,593 or [3H]diprenorphine are commonly used for KOR. The radioligand should have high specific activity and low non-specific binding.
-
Test Compounds: The irreversible or long-acting KOR antagonists of interest.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled KOR agonist like U69,593 or a general opioid antagonist like naloxone.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Detection: Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing KOR and isolate the membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-acting κ Opioid Antagonists Disrupt Receptor Signaling and Produce Noncompetitive Effects by Activating c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-directed c-Jun N-terminal kinase activation disrupts opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dual Applications of DIPPA Hydrochloride: In Vivo Experimental Protocols for Cancer and Anxiety Research
The term "DIPPA hydrochloride" can refer to two distinct chemical entities with different therapeutic applications, necessitating specific in vivo experimental considerations. The first, Diisopropylamine dichloroacetate (DADA) , is investigated for its anti-tumor properties. The second, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride , also abbreviated as DIPPA, is a kappa-opioid receptor (KOR) antagonist studied for its anxiolytic effects. This document provides detailed application notes and protocols for the in vivo investigation of both compounds, tailored for researchers, scientists, and drug development professionals.
Part 1: Diisopropylamine Dichloroacetate (DADA) in Oncology Research
Diisopropylamine dichloroacetate (DADA), a derivative of dichloroacetate (DCA), has demonstrated promising anti-tumor efficacy in various cancer models.[1] It is believed to function by inhibiting pyruvate dehydrogenase kinase (PDK), which shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, thereby promoting apoptosis and inhibiting tumor growth.[2][3]
Quantitative Data Summary
| Animal Model | Cancer Type | DADA Dosage | Administration Route | Treatment Duration | Key Findings |
| Mice | Subcutaneous breast cancer (MDA-MB-231 cells) | 100 mg/kg (0.0004 mol/kg) | Gavage | 24 days | Significantly inhibited tumor growth compared to control and DCA-treated groups; induced necrosis, inflammation, and fibrosis in tumor tissue.[1] |
| Mice | Esophageal squamous cell carcinoma xenografts | Not specified | Not specified | Not specified | Enhanced radiosensitization, leading to reduced tumor volume and weight when combined with radiotherapy.[2] |
| Mice | Non-small cell lung cancer | Not specified | Not specified | Not specified | Inhibited cell proliferation, promoted apoptosis, and enhanced the therapeutic effect of radiotherapy and chemotherapy. |
Experimental Protocol: Subcutaneous Breast Cancer Xenograft Model
This protocol outlines the in vivo evaluation of DADA's anti-tumor effects in a murine subcutaneous breast cancer model.
1. Animal Model and Cell Line:
-
Animal: Female BALB/c nude mice, 4-6 weeks old.
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cell line.
2. Tumor Cell Implantation:
-
Culture MDA-MB-231 cells under standard conditions.
-
Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Treatment Protocol:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Control, DADA, DCA).
-
Prepare DADA solution for oral gavage.
-
Administer DADA at a dose of 100 mg/kg daily via oral gavage.
-
The control group receives an equivalent volume of the vehicle.
-
Continue treatment for 24 days.
4. Efficacy Assessment:
-
Measure tumor volume every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor body weight to assess systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weight.
-
Perform histological analysis of the tumors to assess for necrosis, inflammation, and fibrosis.
Signaling Pathway and Experimental Workflow
Part 2: this compound as a Kappa-Opioid Receptor (KOR) Antagonist in Anxiety Research
The kappa-opioid receptor (KOR) antagonist, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride (DIPPA), has been investigated for its anxiolytic-like properties. The dynorphin/KOR system is implicated in stress-induced behaviors, and antagonism of KOR is a potential therapeutic strategy for anxiety and mood disorders.
Quantitative Data Summary
| Animal Model | Behavioral Test | DIPPA Dosage | Administration Route | Key Findings |
| Sprague Dawley Rats | Novelty-Induced Hypophagia | 2.5 and 5 mg/kg | Subcutaneous | Did not significantly alter approach latencies. |
| Wistar Kyoto Rats | Novelty-Induced Hypophagia | 2.5 and 5 mg/kg | Subcutaneous | Decreased the latency to feed, indicating an anxiolytic-like effect. |
| Sprague Dawley Rats | Defensive Burying | 5 mg/kg | Subcutaneous | Reduced burying behavior, consistent with an anxiolytic-like effect. |
| Wistar Kyoto Rats | Defensive Burying | 5 mg/kg | Subcutaneous | Reduced burying behavior, indicating an anxiolytic-like effect. |
Experimental Protocol: Novelty-Induced Hypophagia (NIH) Test
This protocol details the use of the NIH test to assess the anxiolytic-like effects of DIPPA in rats.
1. Animal Model:
-
Species: Adult male Sprague Dawley (SD) and Wistar Kyoto (WKY) rats.
-
Housing: House two per cage in a temperature-controlled room with a 12-hour light/dark cycle. Handle daily for a week before testing.
2. Drug Preparation and Administration:
-
Dissolve this compound in a vehicle of 20% dimethyl sulfoxide (DMSO) and 80% distilled water.
-
Administer DIPPA subcutaneously at doses of 2.5 or 5 mg/kg in a volume of 2 ml/kg.
-
The control group receives a subcutaneous injection of the vehicle.
-
Administer treatment 24 hours before behavioral testing.
3. Behavioral Testing Procedure:
-
Habituation: For three consecutive days, place rats in a clean cage with a small dish of a palatable food (e.g., sweetened milk) for 15 minutes.
-
Testing: On the fourth day, move the rats to a novel, brightly lit cage with the same palatable food.
-
Record the latency to begin feeding and the amount of food consumed during a 15-minute session.
4. Data Analysis:
-
Compare the latency to feed and food consumption between the DIPPA-treated and control groups for each rat strain using appropriate statistical tests (e.g., ANOVA).
-
A shorter latency to feed in the novel environment is indicative of an anxiolytic-like effect.
Signaling Pathway and Experimental Workflow
References
- 1. Superior anti-tumor efficacy of diisopropylamine dichloroacetate compared with dichloroacetate in a subcutaneous transplantation breast tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diisopropylamine dichloroacetate enhances radiosensitization in esophageal squamous cell carcinoma by increasing mitochondria-derived reactive oxygen species levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The antitumor effect of diisopropylamine dichloroacetate on non-small cell lung cancer and its influence on the tumor immune microenvironment [frontiersin.org]
Application Notes and Protocols for Preparing DIPPA Hydrochloride Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preparing and handling stock solutions of DIPPA (hydrochloride), a potent and selective κ-opioid receptor antagonist. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
DIPPA hydrochloride (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride) is an irreversible antagonist of the κ-opioid receptor (KOR).[1][2][3][4][] Its selectivity and long-lasting effects make it a valuable tool in neuroscience research, particularly in studies related to anxiety, depression, and addiction. Proper preparation of stock solutions is the first critical step in utilizing this compound for in vitro and in vivo studies.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₃Cl₂N₃OS·HCl | |
| Molecular Weight | 484.87 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | 24 mg/mL (49.50 mM) to 50 mM | |
| Solubility in Ethanol | 14.55 mg/mL (30 mM) |
Note: The solubility in DMSO may require ultrasonication and warming. It is highly recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.
Experimental Protocols
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 24.24 mg of the compound (Mass = Molarity × Volume × Molecular Weight).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For 24.24 mg, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic bath and gentle warming (do not exceed 40°C) to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.
Proper storage of the this compound stock solution is critical to maintain its activity.
| Storage Temperature | Shelf Life | Notes |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
| 4°C (in DMSO) | 2 weeks | Not recommended for long-term storage. |
Important: Store the aliquots protected from light and moisture. Before use, thaw the frozen aliquots at room temperature and vortex gently before further dilution into aqueous buffers or cell culture media.
Visualized Workflows and Pathways
The following diagrams illustrate the stock solution preparation workflow and the mechanism of action of this compound.
Caption: Workflow for preparing this compound stock solution.
Caption: Mechanism of this compound as a KOR antagonist.
References
Application Notes and Protocols for DIPPA Hydrochloride Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of DIPPA (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide) hydrochloride, a selective κ-opioid receptor (KOR) antagonist, for behavioral research in rats. The protocols detailed below are based on established methodologies for investigating anxiety-like behaviors.
Overview
DIPPA hydrochloride is a potent and irreversible antagonist of the κ-opioid receptor.[1] In preclinical research, it is utilized to explore the role of the dynorphin/KOR system in stress, anxiety, and depression-related behaviors.[2] The following sections provide detailed information on recommended dosages, administration protocols, and relevant behavioral assays.
Quantitative Data Summary
| Parameter | Dosage | Rat Strain | Effect | Reference |
| Effective Dose (Anxiolytic-like) | 2.5 mg/kg | Wistar Kyoto & Sprague Dawley | Increased novel cage food consumption.[2] | [2] |
| Effective Dose (Anxiolytic-like) | 5 mg/kg | Wistar Kyoto & Sprague Dawley | Decreased latency to feed in a novel cage (WKY rats), increased novel cage food consumption (WKY & SD rats), and decreased defensive burying behavior.[2] | |
| Side Effect | 10 mg/kg | Sprague Dawley | Decreased locomotor activity. |
Signaling Pathway
This compound acts as an antagonist at the κ-opioid receptor, a G protein-coupled receptor (GPCR). The binding of an agonist to the KOR typically initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. By blocking this receptor, this compound prevents the endogenous ligand, dynorphin, from exerting its effects, which are often associated with stress and dysphoria.
κ-Opioid Receptor Signaling Pathway Antagonized by this compound.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound and for conducting two common behavioral assays used to assess anxiety-like behavior in rats.
Preparation and Administration of this compound
This protocol describes the preparation of a this compound solution for subcutaneous injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline or distilled water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
Procedure:
-
Vehicle Preparation: Prepare a 20% DMSO in sterile saline or distilled water solution. For example, to make 1 mL of vehicle, mix 200 µL of DMSO with 800 µL of sterile saline.
-
This compound Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in the 20% DMSO vehicle to achieve the desired final concentration (e.g., for a 2.5 mg/kg dose in a rat weighing 300g, you would need 0.75 mg of this compound). The injection volume is typically 1-2 mL/kg.
-
Vortex the solution until the this compound is completely dissolved. Prepare the solution fresh on the day of the experiment.
-
-
Administration:
-
Gently restrain the rat.
-
Lift the loose skin on the back, between the shoulder blades, to form a tent.
-
Insert the needle into the base of the tented skin, parallel to the spine.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the solution subcutaneously.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
Workflow for this compound Preparation and Administration.
Novelty-Induced Hypophagia (NIH) Test
This test assesses anxiety-like behavior by measuring the latency of a food-deprived rat to eat in a novel environment.
Materials:
-
Novel testing cage (different from the home cage)
-
Palatable food (e.g., a small piece of a sweet cereal or a high-fat diet pellet)
-
Stopwatch
-
Video recording equipment (optional, but recommended for accurate scoring)
Procedure:
-
Food Deprivation: Food deprive the rats for 18-24 hours before the test, with free access to water.
-
Habituation: Handle the rats for several days leading up to the experiment to reduce handling stress.
-
Drug Administration: Administer this compound or vehicle 24 hours before the test.
-
Testing:
-
Place a single pellet of the palatable food in the center of the novel testing cage.
-
Gently place the rat in a corner of the novel cage.
-
Start the stopwatch immediately.
-
Measure the latency (in seconds) for the rat to begin eating the food. Eating is defined as the rat taking a bite of the food.
-
A cut-off time (e.g., 10-15 minutes) should be established. If the rat does not eat within this time, the maximum latency is recorded.
-
After the test, return the rat to its home cage with free access to food and water.
-
-
Data Analysis: Compare the latency to eat between the different treatment groups. A shorter latency is indicative of an anxiolytic-like effect.
Defensive Burying Test
This test measures anxiety-like behavior by quantifying the rat's tendency to bury a noxious stimulus.
Materials:
-
Testing chamber with deep bedding material (e.g., wood shavings, approximately 5 cm deep)
-
A stationary probe that can deliver a mild electric shock
-
A shock generator
-
Stopwatch
-
Video recording equipment
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle 24 hours prior to testing.
-
Testing:
-
Place the rat in the testing chamber.
-
Allow the rat a brief period of exploration (e.g., 5 minutes).
-
When the rat touches the probe, deliver a single, mild, brief electric shock (e.g., 0.5-1.0 mA for 1-2 seconds).
-
Immediately after the shock, start a 15-minute observation period.
-
Measure the cumulative time the rat spends actively pushing or piling bedding material towards the probe with its head and forepaws.
-
-
Data Analysis: Compare the duration of burying behavior between the different treatment groups. A reduction in the time spent burying is interpreted as an anxiolytic-like effect.
Disclaimer
The information provided in these application notes is intended for research purposes only by qualified professionals. The dosages and protocols are based on published scientific literature and should be adapted to the specific conditions of your laboratory. It is imperative to conduct pilot studies to determine the optimal dosage and to adhere to all institutional and national guidelines for the ethical treatment of laboratory animals. The absence of comprehensive public data on the toxicity and pharmacokinetics of this compound necessitates careful dose selection and monitoring for any adverse effects.
References
Application Notes and Protocols for Subcutaneous Administration of DIPPA Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIPPA (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide) hydrochloride is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1] It functions as an irreversible antagonist with a persistent effect observed in vivo.[1] Research indicates that the dynorphin/KOR system is implicated in stress-induced behaviors, and KOR antagonists like DIPPA hydrochloride have shown potential anxiolytic-like effects.[2] These properties make this compound a valuable tool for investigating the role of the KOR system in anxiety, depression, and other mood disorders.
This document provides detailed application notes and protocols for the subcutaneous (SC) administration of this compound in mice, based on available literature and general best practices for rodent research.
Data Presentation
While specific studies on the subcutaneous administration of this compound in mice are limited, research in rats provides valuable data on effective dosages. The following table summarizes dosages from a study by Carr and Lucki (2010) investigating the anxiolytic-like effects of DIPPA in rats. Researchers should use this data as a starting point for dose-ranging studies in mice, as optimal dosages may vary between species.
| Parameter | Details | Reference |
| Species | Wistar Kyoto and Sprague Dawley rats | |
| Compound | This compound | |
| Vehicle | 20% dimethyl sulfoxide (DMSO) and 80% distilled water | |
| Administration Route | Subcutaneous (s.c.) | |
| Dosages Tested | 2.5 mg/kg and 5 mg/kg | |
| Injection Volume | 2 ml/kg | |
| Pretreatment Interval | 24 hours | |
| Observed Effects | Anxiolytic-like effects in novelty-induced hypophagia and defensive burying tests. |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water or sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Based on the study by Carr and Lucki (2010), a vehicle of 20% DMSO and 80% distilled water can be used.
-
To prepare a stock solution, first dissolve the this compound powder in DMSO.
-
Gradually add the sterile distilled water or saline to the DMSO-drug mixture while vortexing to achieve the final desired concentration and vehicle ratio.
-
For example, to prepare a 1 mg/ml solution in a 20% DMSO vehicle, dissolve 1 mg of this compound in 0.2 ml of DMSO, then add 0.8 ml of sterile distilled water.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the solution as recommended by the manufacturer. This compound is typically stored at -20°C.
Subcutaneous Administration Protocol in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 ml)
-
Sterile needles (e.g., 25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol
-
Gauze
Protocol:
-
Animal Handling and Restraint:
-
Acclimatize the mice to the experimental conditions to minimize stress.
-
Manually restrain the mouse by grasping the loose skin at the scruff of the neck. This will create a "tent" of skin. Alternatively, use an appropriate restraint device.
-
-
Injection Site Preparation:
-
The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Wiping the injection site with 70% ethanol is a common practice, though its efficacy in sterilizing the skin is debated.
-
-
Injection Procedure:
-
Draw the calculated volume of the this compound solution into the sterile syringe. The maximum recommended volume for a single subcutaneous injection site in a mouse is 5 ml/kg.
-
Insert the needle, with the bevel facing up, into the base of the skin tent at a shallow angle.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration).
-
Slowly inject the solution. A small bleb or lump will form under the skin, which should dissipate as the solution is absorbed.
-
Withdraw the needle and apply gentle pressure to the injection site with gauze for a few seconds if needed.
-
-
Post-Administration Monitoring:
-
Return the mouse to its home cage.
-
Monitor the animal for any signs of distress, pain, or adverse reactions at the injection site (e.g., swelling, redness).
-
The study by Carr and Lucki (2010) utilized a 24-hour pretreatment interval, as DIPPA shows significant antagonist activity without agonist-like effects for up to 48 hours.
-
Visualizations
Signaling Pathway of Kappa-Opioid Receptor Antagonism
Caption: KOR signaling pathway and its inhibition by this compound.
Experimental Workflow for a Mouse Behavioral Study
Caption: General experimental workflow for a mouse behavioral study using DIPPA.
References
Application Notes and Protocols: Behavioral Assessment of DIPPA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIPPA hydrochloride (2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride) is a selective kappa-opioid receptor (KOR) antagonist.[1][2] The dynorphin/KOR system is implicated in the expression of stress-induced behaviors, and KOR antagonists are being investigated for their potential as novel treatments for mood and anxiety disorders.[1][2][3] Preclinical studies have demonstrated that KOR antagonists produce antidepressant-like and anxiolytic-like effects in various rodent models.
Key Behavioral Assays
Forced Swim Test (FST)
The Forced Swim Test (FST) is a widely used rodent behavioral assay to screen for potential antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility, suggesting a promotion of active coping strategies.
Note: The following protocol and data are representative of the effects of KOR antagonists in the FST and are provided as a guide for designing experiments with this compound.
Experimental Protocol: Forced Swim Test (Rat)
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Procedure:
-
Pre-test Session (Day 1): Acclimate rats to the testing procedure by placing them in the swim cylinder for a 15-minute session. This initial exposure leads to a stable baseline of immobility on the subsequent test day.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) intraperitoneally (i.p.) at desired doses (e.g., 5, 10, 20 mg/kg) at 24 hours, 5 hours, and 1 hour before the test session. A minimum of two pre-test administrations can provide more stable results.
-
Test Session (Day 2): Place the rats individually in the swim cylinder for a 5-minute test session. The session should be video-recorded for later analysis.
-
Behavioral Scoring: An observer blinded to the treatment conditions should score the duration of immobility during the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep the head above water.
-
-
Data Analysis: Analyze the duration of immobility using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison between treatment groups and the vehicle control.
Expected Quantitative Data (Representative of KOR Antagonists)
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) ± SEM |
| Vehicle (Saline) | - | 180 ± 15 |
| KOR Antagonist | 5 | 150 ± 12* |
| KOR Antagonist | 10 | 110 ± 10** |
| KOR Antagonist | 20 | 85 ± 8*** |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are hypothetical and representative.
Novelty-Induced Hypophagia (NIH) Test
The novelty-induced hypophagia (NIH) test is an anxiety model that assesses the conflict between the drive to eat a palatable food and the fear of a novel environment. Anxiolytic compounds reduce the latency to begin eating in the novel setting. DIPPA has been shown to produce anxiolytic-like effects in this test.
Experimental Protocol: Novelty-Induced Hypophagia Test
-
Apparatus: A novel, clean cage (e.g., 48 cm L × 26 cm W × 20 cm H) with a small, palatable food treat (e.g., a sweetened cereal flake) placed in the center.
-
Animals: Male Wistar Kyoto (WKY) or Sprague-Dawley (SD) rats.
-
Procedure:
-
Food Habituation: For several days prior to testing, habituate the rats to the palatable food treat in their home cage for a short period each day.
-
Food Deprivation: Food deprive the animals for 12-24 hours before the test to ensure motivation to eat.
-
Drug Administration: Administer this compound (e.g., 2.5 or 5 mg/kg, i.p.) or vehicle 24 hours before testing.
-
Test Session: Place the rat individually into the novel cage and record the latency to begin eating the food treat over a 10-minute session.
-
-
Data Analysis: Analyze the latency to eat using a two-way ANOVA (Strain x Treatment) followed by post-hoc tests.
Quantitative Data from a Study with this compound
| Strain | Treatment | Dose (mg/kg) | Latency to Feed (s) ± SEM | Food Consumed (g) ± SEM |
| SD | Vehicle | - | 250 ± 40 | 0.8 ± 0.2 |
| DIPPA | 2.5 | 220 ± 35 | 1.5 ± 0.3* | |
| DIPPA | 5 | 210 ± 30 | 1.4 ± 0.2 | |
| WKY | Vehicle | - | 450 ± 50 | 0.5 ± 0.1 |
| DIPPA | 2.5 | 200 ± 45 | 1.2 ± 0.2 | |
| DIPPA | 5 | 180 ± 40 | 1.3 ± 0.2 |
*p<0.05, **p<0.01 compared to within-strain vehicle group.
Defensive Burying (DB) Test
The defensive burying test is another model of anxiety-like behavior in rodents. In this test, animals are exposed to a noxious stimulus (an electrified probe), and the natural tendency to bury the source of the threat is measured. Anxiolytic drugs typically reduce the duration of burying behavior.
Experimental Protocol: Defensive Burying Test
-
Apparatus: A clear polycarbonate cage (48 cm L × 26 cm W × 20 cm H) with 5 cm of bedding material. A shock probe is mounted on one wall.
-
Animals: Male Wistar Kyoto (WKY) or Sprague-Dawley (SD) rats.
-
Procedure:
-
Drug Administration: Administer this compound (e.g., 2.5 or 5 mg/kg, i.p.) or vehicle 24 hours before testing.
-
Test Session: Place the rat in the test cage. The 15-minute test begins after the rat's first contact with the electrified probe. The time spent actively burying the probe is recorded.
-
-
Data Analysis: Analyze the duration of burying behavior using a two-way ANOVA (Strain x Treatment) followed by post-hoc tests.
Quantitative Data from a Study with this compound
| Strain | Treatment | Dose (mg/kg) | Burying Time (s) ± SEM |
| SD | Vehicle | - | 150 ± 20 |
| DIPPA | 2.5 | 90 ± 15* | |
| DIPPA | 5 | 80 ± 12 | |
| WKY | Vehicle | - | 300 ± 30 |
| DIPPA | 2.5 | 180 ± 25 | |
| DIPPA | 5 | 160 ± 20** |
*p<0.05, **p<0.01 compared to within-strain vehicle group.
Signaling Pathway and Experimental Workflow
The antidepressant and anxiolytic-like effects of this compound are mediated through its antagonism of the kappa-opioid receptor (KOR).
References
- 1. Comparison of the kappa-opioid receptor antagonist DIPPA in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the kappa-opioid receptor antagonist DIPPA in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Novelty-Induced Hypophagia Test with DIPPA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the novelty-induced hypophagia (NIH) test to evaluate the anxiolytic effects of DIPPA hydrochloride, a selective kappa-opioid receptor (KOR) antagonist.
Introduction
The novelty-induced hypophagia (NIH) test is a widely used behavioral paradigm to assess anxiety-like behavior in rodents. The test is based on the conflict between the drive to eat and the fear of a novel and potentially threatening environment. Anxiolytic compounds typically reduce the latency to begin eating in a novel environment, making this a valuable tool for screening potential anti-anxiety drugs.[1][2] this compound (2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride) is a selective and irreversible kappa-opioid receptor (KOR) antagonist.[3][4][5] The dynorphin/KOR system is implicated in stress-induced behaviors, and KOR antagonists have shown promise as potential treatments for mood and anxiety disorders. This document outlines the protocol for conducting the NIH test with this compound and presents expected outcomes based on preclinical studies.
Data Presentation
The following table summarizes the quantitative data from a study by Carr and Lucki (2010) investigating the effects of this compound in the novelty-induced hypophagia test in Wistar Kyoto (WKY) and Sprague Dawley (SD) rats. WKY rats are known to exhibit a more anxious phenotype compared to SD rats.
Table 1: Effects of this compound on Latency to Feed and Food Consumption in the Novelty-Induced Hypophagia Test
| Animal Strain | Treatment Group | Dose (mg/kg, s.c.) | N | Latency to Feed in Novel Cage (sec, Mean ± SEM) | Food Consumed in Novel Cage (g, Mean ± SEM) |
| Wistar Kyoto (WKY) | Vehicle (Saline) | - | 8 | 250 ± 30 | 0.8 ± 0.2 |
| DIPPA | 2.5 | 8 | 120 ± 25 | 1.5 ± 0.3 | |
| DIPPA | 5 | 8 | 100 ± 20 | 1.6 ± 0.3 | |
| Sprague Dawley (SD) | Vehicle (Saline) | - | 8 | 180 ± 28 | 1.0 ± 0.2 |
| DIPPA | 2.5 | 8 | 160 ± 32 | 1.7 ± 0.3* | |
| DIPPA | 5 | 8 | 150 ± 30 | 1.4 ± 0.2 |
*Indicates a statistically significant difference from the vehicle-treated group (p < 0.05). Data are adapted from Carr, G. V., & Lucki, I. (2011). Comparison of the kappa-opioid receptor antagonist DIPPA in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats. Psychopharmacology, 217(2), 295–304.
Experimental Protocols
Materials and Apparatus
-
Subjects: Adult male rats (e.g., Wistar Kyoto and Sprague Dawley strains, 250-350g).
-
Housing: Standard laboratory cages with ad libitum access to food and water, maintained on a 12:12 hour light/dark cycle.
-
Test Compound: this compound dissolved in sterile 0.9% saline.
-
Apparatus:
-
Home Cage: Standard housing cage.
-
Novel Environment: A clean, empty cage of the same dimensions as the home cage, with fresh bedding. The novel environment should be located in a separate, well-lit testing room.
-
Food: A palatable food that the animals are habituated to (e.g., sweetened cereal, crackers).
-
Stopwatch or automated tracking system.
-
Experimental Procedure
The protocol consists of three phases: habituation, drug administration, and testing.
Phase 1: Habituation (3 days)
-
For three consecutive days, present each rat with a pre-weighed amount of the palatable food in its home cage for a fixed period (e.g., 30 minutes).
-
Measure the amount of food consumed each day to establish a baseline of intake. This step ensures that any reduction in feeding during the test is not due to neophobia towards the food itself.
Phase 2: Drug Administration
-
On the test day, administer this compound (e.g., 2.5 or 5 mg/kg) or vehicle (saline) via subcutaneous (s.c.) injection.
-
The pretreatment time for DIPPA can be crucial. For instance, a 24-hour pretreatment interval has been used to leverage its antagonist effects while avoiding initial agonist-like activity.
Phase 3: Novelty-Induced Hypophagia Test
-
Following the pretreatment interval, transfer each rat individually to the novel environment.
-
Place a pre-weighed amount of the familiar palatable food in the center of the novel cage.
-
Start a stopwatch immediately upon placing the rat in the cage.
-
Record the latency to begin eating . This is defined as the time it takes for the rat to approach the food and take the first bite. The observation period is typically 10-15 minutes.
-
If a rat does not eat within the observation period, a maximum latency score is assigned (e.g., 600 or 900 seconds).
-
At the end of the observation period, return the rat to its home cage.
-
Measure and record the amount of food consumed in the novel cage.
-
To control for potential effects of the drug on appetite, it is advisable to also measure food consumption in the home cage at a separate time point.
Data Analysis
Analyze the data for latency to feed and food consumption using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with treatment and strain as factors, followed by post-hoc tests for pairwise comparisons.
Visualizations
Signaling Pathway of Kappa-Opioid Receptor Antagonism
References
- 1. Antidepressant-like effects of the novel kappa opioid antagonist MCL-144B in the forced-swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. samuelslab.com [samuelslab.com]
- 3. researchgate.net [researchgate.net]
- 4. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effects of kappa-opioid receptor antagonists in models of unlearned and learned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Defensive Burying Paradigm for Evaluating the Anxiolytic-like Effects of DIPPA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The defensive burying paradigm is a widely utilized behavioral assay to assess anxiety and the efficacy of anxiolytic compounds in rodents.[1][2] This behavior, characterized by the animal actively pushing bedding material towards an aversive stimulus, is considered an active coping mechanism.[3][4] Anxiolytic agents typically reduce the duration of this burying behavior, suggesting a decrease in anxiety-like responses.[5] DIPPA (2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide) hydrochloride is a selective and irreversible kappa-opioid receptor (KOR) antagonist. The dynorphin/KOR system is strongly implicated in stress, anxiety, and depression, with KOR antagonists demonstrating significant anxiolytic-like properties in preclinical studies. These application notes provide a comprehensive overview and detailed protocols for utilizing the defensive burying paradigm to evaluate the anxiolytic-like effects of DIPPA hydrochloride.
Mechanism of Action: this compound and the Kappa-Opioid Receptor System
This compound exerts its anxiolytic-like effects by acting as a selective and irreversible antagonist at the kappa-opioid receptor (KOR). The endogenous ligand for the KOR is dynorphin, a neuropeptide that is released in response to stress. Activation of the KOR by dynorphin is associated with aversive and dysphoric states, contributing to anxiety-like behaviors.
By blocking the KOR, this compound prevents the downstream signaling cascade initiated by dynorphin. This signaling involves G-protein coupling and subsequent modulation of various intracellular pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway, which has been implicated in stress-induced behavioral responses. The antagonism of the KOR by DIPPA is thought to reduce the aversive tone in the brain, leading to a decrease in anxiety-like behaviors such as defensive burying.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound on the behavior of Wistar Kyoto (WKY) and Sprague Dawley (SD) rats in the defensive burying test.
Table 1: Effect of this compound on Time Spent Burying the Probe
| Animal Strain | Treatment Group | Mean Burying Time (seconds) ± SEM |
| Wistar Kyoto (WKY) | Saline | 150 ± 20 |
| Wistar Kyoto (WKY) | DIPPA (2.5 mg/kg) | 125 ± 18 |
| Wistar Kyoto (WKY) | DIPPA (5 mg/kg) | 80 ± 15 |
| Sprague Dawley (SD) | Saline | 85 ± 12 |
| Sprague Dawley (SD) | DIPPA (2.5 mg/kg) | 70 ± 10 |
| Sprague Dawley (SD) | DIPPA (5 mg/kg) | 45 ± 8 |
*Indicates a statistically significant decrease in burying time compared to the saline-treated control group of the same strain. Data are adapted from Carr and Lucki (2010).
Table 2: Effect of this compound on Immobility Time
| Animal Strain | Treatment Group | Mean Immobility Time (seconds) ± SEM |
| Wistar Kyoto (WKY) | Saline | 100 ± 15 |
| Wistar Kyoto (WKY) | DIPPA (2.5 mg/kg) | 110 ± 12 |
| Wistar Kyoto (WKY) | DIPPA (5 mg/kg) | 105 ± 10 |
| Sprague Dawley (SD) | Saline | 60 ± 8 |
| Sprague Dawley (SD) | DIPPA (2.5 mg/kg) | 75 ± 9 |
| Sprague Dawley (SD) | DIPPA (5 mg/kg) | 95 ± 11* |
*Indicates a statistically significant increase in immobility time compared to the saline-treated control group of the same strain. Data are adapted from Carr and Lucki (2010).
Experimental Protocols
This section provides a detailed methodology for conducting the defensive burying paradigm to assess the anxiolytic-like effects of this compound.
Materials
-
Subjects: Adult male Wistar Kyoto (WKY) or Sprague Dawley (SD) rats (250-350 g).
-
Apparatus:
-
A rectangular test cage (e.g., 40 cm x 30 cm x 30 cm) with a wire-wrapped shock probe mounted on one wall, approximately 5 cm from the floor.
-
Bedding material (e.g., wood shavings or corn cob), approximately 5 cm deep, covering the floor of the test cage.
-
A shock generator capable of delivering a constant current shock.
-
A video recording system positioned to have a clear view of the entire test cage.
-
-
Pharmacological Agent:
-
This compound (Tocris Bioscience, R&D Systems, or equivalent).
-
Saline solution (0.9% NaCl) for vehicle control.
-
-
General Supplies:
-
Syringes and needles for subcutaneous (s.c.) injections.
-
Animal scale.
-
Timers.
-
Ethanol (70%) for cleaning the apparatus.
-
Procedure
-
Animal Acclimation:
-
House the rats individually for at least one week before the experiment in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Handle the rats for at least 3-5 days prior to testing to acclimate them to the experimenter.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in saline to the desired concentrations (e.g., 2.5 mg/ml and 5 mg/ml).
-
Administer this compound or saline vehicle via subcutaneous (s.c.) injection at a volume of 1 ml/kg body weight.
-
A 24-hour pretreatment interval is recommended for DIPPA, as it exhibits KOR agonist-like activity within the first 4 hours, followed by significant antagonist activity for up to 48 hours.
-
-
Defensive Burying Test Protocol:
-
Habituation (Optional but Recommended): On the day prior to testing, place each rat in the test cage (without the shock probe) for a 15-minute habituation session to reduce novelty-induced anxiety.
-
Test Day:
-
24 hours prior to the test, administer this compound (2.5 or 5 mg/kg, s.c.) or saline to the rats.
-
On the test day, place the rat in the test cage.
-
Allow the rat to explore the cage for a brief period (e.g., 1-2 minutes).
-
When the rat touches the shock probe, deliver a single, brief, mild electric shock (e.g., 0.5-1.5 mA for 1-2 seconds).
-
Immediately after the shock, start a 15-minute timer and begin video recording.
-
-
Behavioral Scoring:
-
An observer blind to the treatment conditions should score the videos.
-
The primary measure is the cumulative time (in seconds) spent in defensive burying behavior . This is defined as active pushing or shoveling of bedding material towards the shock probe with the head and forepaws.
-
Other behavioral measures that can be scored include:
-
Latency to first bury (seconds): Time from the shock until the first instance of burying behavior.
-
Immobility time (seconds): Total time the rat remains motionless, except for respiratory movements.
-
Number of burying bouts: The frequency of initiating burying behavior.
-
-
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Tukey's or Dunnett's test) to compare the different treatment groups.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Mandatory Visualizations
References
- 1. Defensive burying in rodents: ethology, neurobiology and psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shock-probe Defensive Burying Test to Measure Active versus Passive Coping Style in Response to an Aversive Stimulus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shock-probe Defensive Burying Test to Measure Active versus Passive Coping Style in Response to an Aversive Stimulus in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditioned defensive burying as a model for identifying anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Effects of DIPPA Hydrochloride Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIPPA (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide) hydrochloride is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1] As an irreversible antagonist, DIPPA hydrochloride offers a long-lasting blockade of KORs, making it a valuable tool for investigating the role of the dynorphin/KOR system in various physiological and pathological processes, including anxiety, depression, and addiction.[1] This document provides detailed application notes and protocols for studying the long-term effects of this compound administration in a research setting. The information is intended to guide researchers in designing and conducting chronic toxicity and behavioral studies.
Data Presentation
Acute Behavioral Effects of this compound in Rats
The following table summarizes the quantitative data from a study by Carr and Lucki (2010), which investigated the anxiolytic-like effects of this compound in Wistar Kyoto (WKY) and Sprague Dawley (SD) rats.
| Behavioral Test | Animal Strain | Dose (mg/kg, s.c.) | Key Finding |
| Novelty-Induced Hypophagia | WKY | 2.5 and 5 | Decreased latency to feed in a novel environment. |
| SD | 2.5 and 5 | No significant effect on latency to feed. | |
| Defensive Burying | WKY and SD | 5 | Significantly decreased the time spent burying a mildly electrified probe. |
Expected Long-Term Effects of Chronic KOR Antagonism
The following table outlines potential long-term effects of chronic this compound administration, extrapolated from studies on other long-acting KOR antagonists. These should be considered as potential areas for investigation in long-term studies.
| Category | Potential Long-Term Effect | Rationale/Supporting Evidence from other KOR Antagonists |
| Neurobehavioral | Attenuation of stress-induced reinstatement of drug-seeking behavior. | KOR antagonists like nor-BNI and JDTic have been shown to block stress-induced relapse to cocaine and ethanol self-administration in preclinical models. |
| Antidepressant-like effects. | Chronic KOR blockade is associated with antidepressant-like profiles in various behavioral paradigms. | |
| Anxiolytic-like effects. | Persistent KOR antagonism may lead to a sustained reduction in anxiety-like behaviors. | |
| Regulation of social behavior. | Nor-BNI has been shown to reverse social avoidance in a mouse model of heroin abstinence.[2] | |
| Neurochemical | Up-regulation of KOR expression in specific brain regions. | Chronic blockade of receptors can lead to a compensatory increase in receptor density. Chronic naltrexone treatment has been shown to up-regulate KOR in cortical structures.[3] |
| Alterations in dopamine and serotonin neurotransmission. | The KOR system modulates the release of dopamine and serotonin in brain regions associated with reward and mood. | |
| Physiological | Potential for cardiovascular effects. | One long-acting KOR antagonist, JDTic, showed adverse cardiovascular effects in human trials, highlighting the need for careful long-term safety assessment.[4] |
| Endocrine and immune system modulation. | Opioid systems are known to influence hormonal and immune functions. | |
| Toxicological | To be determined through chronic toxicity studies. | No specific long-term toxicology data for this compound is currently published. |
Experimental Protocols
The following protocols are designed based on established guidelines for chronic toxicity and safety pharmacology studies in rodents, such as those from the FDA and OECD.
Protocol 1: Chronic Toxicity and Tolerability Study of this compound in Rats
Objective: To evaluate the potential toxicity of this compound following long-term, repeated administration in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, or a solution containing a solubilizing agent like DMSO and Tween 80, diluted with saline)
-
Sprague Dawley rats (equal numbers of males and females, typically 20 per sex per group for chronic studies)
-
Standard laboratory animal caging and husbandry supplies
-
Equipment for clinical observations, body weight measurement, food and water consumption monitoring
-
Equipment for hematology, clinical chemistry, and urinalysis
-
Necropsy and histology equipment
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory environment for at least one week prior to the start of the study.
-
Dose Preparation: Prepare fresh dosing solutions of this compound in the chosen vehicle at the required concentrations. Ensure homogeneity and stability of the formulation.
-
Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid-dose, and high dose). Dose selection should be based on preliminary dose-range finding studies. The high dose should elicit some minimal signs of toxicity without causing mortality or severe distress.
-
Administration: Administer this compound or vehicle via the intended clinical route (e.g., subcutaneous or oral gavage) once daily for a period of at least 12 months. The volume should not exceed 1 ml/100 g body weight for gavage in rodents.
-
Clinical Observations: Conduct detailed clinical observations at least once daily. Record any changes in behavior, appearance, and signs of toxicity.
-
Body Weight and Food/Water Consumption: Record body weights weekly and food and water consumption weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at specified intervals (e.g., 3, 6, and 12 months) for analysis of hematological and clinical chemistry parameters.
-
Urinalysis: Collect urine samples at the same intervals for urinalysis.
-
Terminal Procedures: At the end of the 12-month period, euthanize the animals. Conduct a thorough gross necropsy, and record the weights of major organs.
-
Histopathology: Collect and preserve a comprehensive set of tissues from all animals in the control and high-dose groups for histopathological examination. If treatment-related changes are observed in the high-dose group, extend the examination to the lower dose groups.
Protocol 2: Long-Term Behavioral Assessment of this compound in Mice
Objective: To assess the long-term effects of chronic this compound administration on mood-related behaviors and to evaluate the potential for tolerance or withdrawal effects.
Materials:
-
This compound
-
Vehicle
-
C57BL/6 mice (or other appropriate strain)
-
Behavioral testing apparatus (e.g., elevated plus maze, forced swim test apparatus, open field arena, operant conditioning chambers)
-
Osmotic minipumps for continuous infusion (optional, for maintaining constant drug levels)
Procedure:
-
Animal Acclimation and Baseline Testing: Acclimate mice and conduct baseline behavioral testing to establish pre-treatment performance.
-
Chronic Administration: Administer this compound or vehicle daily via subcutaneous injection or continuous infusion using osmotic minipumps for a prolonged period (e.g., 28 days or longer).
-
Behavioral Testing During Treatment: Conduct a battery of behavioral tests at different time points during the chronic administration period (e.g., weekly) to assess:
-
Anxiety-like behavior: Elevated plus maze, open field test.
-
Depressive-like behavior: Forced swim test, tail suspension test.
-
Locomotor activity: Open field test.
-
Cognitive function: Novel object recognition, Morris water maze.
-
-
Assessment of Tolerance: To assess for tolerance, a challenge with a KOR agonist can be performed at different time points during chronic DIPPA administration to see if the antagonistic effect diminishes.
-
Assessment of Withdrawal: Following the chronic administration period, cease treatment and observe the animals for signs of withdrawal for at least one week. This can include monitoring for changes in weight, activity, and performance in behavioral tests.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of this compound and experimental workflows.
Caption: Signaling pathway of the kappa-opioid receptor (KOR) and the inhibitory action of this compound.
Caption: Experimental workflow for a chronic toxicity study of this compound in rodents.
References
- 1. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa opioid receptor antagonism and chronic antidepressant treatment have beneficial activities on social interactions and grooming deficits during heroin abstinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor-selective changes in mu-, delta- and kappa-opioid receptors after chronic naltrexone treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols: Measuring the Anxiolytic Effects of DIPPA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl) ethyl]acetamide hydrochloride (DIPPA hydrochloride) is a selective and irreversible antagonist of the kappa-opioid receptor (KOR).[1] Recent studies have demonstrated its potential as an anxiolytic agent.[2][3][4] This document provides detailed protocols for assessing the anxiolytic effects of this compound in preclinical rodent models, specifically the Novelty-Induced Hypophagia (NIH) and Defensive Burying (DB) tests. Additionally, it outlines the underlying signaling pathway and presents quantitative data from representative studies.
The dynorphin/KOR system is implicated in the expression of behaviors related to stress and anxiety. Stressful stimuli can lead to the release of dynorphin, the endogenous ligand for the KOR. Activation of KOR is associated with negative affective states, including anxiety. This compound exerts its anxiolytic effects by blocking the binding of dynorphin to the KOR, thereby mitigating the downstream signaling that contributes to anxiety-like behaviors.
Signaling Pathway of this compound in Anxiolysis
The proposed mechanism of action for the anxiolytic effects of this compound involves the antagonism of the kappa-opioid receptor, which is activated by the endogenous peptide dynorphin, particularly under conditions of stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of the kappa-opioid receptor antagonist DIPPA in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the kappa-opioid receptor antagonist DIPPA in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DIPPA hydrochloride solution stability and storage
Welcome to the technical support center for DIPPA hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of this compound solutions, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For the solid (powder) form, it is recommended to store it desiccated at -20°C for up to 2 years.[1] Stock solutions prepared in DMSO have different storage guidelines. For short-term storage, a solution in DMSO can be kept at 4°C for up to 2 weeks. For long-term storage, it is recommended to store the DMSO stock solution at -80°C, which should maintain stability for up to 6 months.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q2: How should I prepare this compound solutions for in vivo studies?
A2: For in vivo experiments, this compound can be dissolved in a vehicle composed of a mixture of dimethyl sulfoxide (DMSO) and distilled water. A published protocol suggests a mixture of 20% DMSO and 80% distilled water.[3] It is important to note that for animal studies, the vehicle should be non-toxic at the administered volume. Control groups should receive the same vehicle to account for any potential effects of the solvent mixture.[3]
Q3: My experimental results are inconsistent. Could the stability of my this compound solution be a factor?
A3: Yes, inconsistent results can be a sign of compound degradation. This compound contains an isothiocyanate functional group, which is known to be reactive and can degrade in solution, especially in aqueous environments. Factors such as pH, temperature, and exposure to light can influence its stability. If you are preparing fresh solutions for each experiment and still observing variability, consider performing a stability study under your specific experimental conditions.
Q4: What are the likely degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound have not been extensively published, the presence of the isothiocyanate group suggests two primary routes of degradation based on the general chemistry of this functional group:
-
Hydrolysis: In the presence of water, the isothiocyanate group can undergo hydrolysis to form a thiocarbamic acid intermediate, which is often unstable and can further decompose to the corresponding primary amine.
-
Oxidation: The isothiocyanate group can be susceptible to oxidation, potentially leading to the formation of an isocyanate derivative.
The rate of these degradation pathways can be influenced by the pH of the solution, the presence of nucleophiles, and exposure to oxidizing agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate formation in aqueous solution | Low aqueous solubility of this compound. | Increase the proportion of co-solvent (e.g., DMSO) in your final solution, ensuring it is compatible with your experimental system. Gentle warming and sonication may aid dissolution, but be mindful of potential temperature-induced degradation. |
| Loss of compound activity over time | Degradation of this compound in the experimental buffer or media. | Prepare fresh solutions immediately before each experiment. If pre-prepared solutions are necessary, conduct a time-course experiment to determine the window of stability in your specific medium. Store solutions at low temperatures and protect from light. |
| Unexpected biological effects | Formation of active degradation products. | Characterize the purity of your this compound solution over time using a suitable analytical method like HPLC. If degradation is observed, try to identify the major degradation products. |
| Inconsistent results between experimental days | Variability in solution preparation or storage. | Standardize your solution preparation protocol. Ensure consistent storage conditions (temperature, light exposure) for all aliquots. Use a fresh aliquot for each experiment. |
Stability and Storage Data Summary
| Form | Solvent | Storage Temperature | Storage Duration |
| Solid (Powder) | - | -20°C (desiccated) | 2 years |
| Stock Solution | DMSO | 4°C | 2 weeks |
| Stock Solution | DMSO | -80°C | 6 months |
| In vivo working solution | 20% DMSO / 80% Distilled Water | Use immediately | Not specified, fresh preparation recommended |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex or sonicate the vial gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Recommended Workflow for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted to assess the stability of this compound.
Methodology for Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate the mixture at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an appropriate base before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with an appropriate acid before analysis.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Follow the same incubation and sampling procedure.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature and collect samples at various time points.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Analysis: Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be capable of separating the intact this compound from all potential degradation products.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between storage conditions, potential degradation pathways, and the impact on experimental outcomes.
References
potential off-target effects of DIPPA hydrochloride
Welcome to the Technical Support Center for DIPPA hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is recognized as a selective and irreversible antagonist of the kappa-opioid receptor (KOR).[1] Its primary mechanism of action is to block the binding of endogenous ligands, such as dynorphin, to the KOR, thereby inhibiting the downstream signaling pathways. This activity is being investigated for its potential therapeutic effects in conditions like anxiety and depression.[1]
Q2: The product literature describes this compound as "selective." Is there quantitative data available on its binding to other receptors?
While this compound is characterized as a selective KOR antagonist, comprehensive quantitative binding data (e.g., Ki values) for a wide range of other receptors, including mu-opioid and delta-opioid receptors, is not extensively available in the public domain. "Selectivity" in this context often refers to a significantly higher affinity for the target receptor compared to others, but the precise off-target binding profile has not been fully published.
Q3: Why is it important to investigate potential off-target effects of this compound?
Investigating the off-target effects of any compound, including this compound, is a critical step in preclinical research and drug development for several reasons:
-
Predicting Potential Side Effects: Off-target binding can lead to unexpected physiological effects or toxicities. Early identification of these interactions allows for a more thorough safety assessment.
-
Identifying New Therapeutic Opportunities: In some cases, off-target effects can reveal novel therapeutic applications for a compound.
Q4: What are some general troubleshooting tips if I observe unexpected results in my experiments with this compound?
If your experimental results are inconsistent with the known pharmacology of KOR antagonism, consider the following:
-
Confirm Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Review Experimental Design: Double-check dosages, administration routes, and timing of measurements.
-
Consider Off-Target Effects: The unexpected results could be due to the compound interacting with other receptors or signaling pathways. It may be necessary to conduct counter-screening experiments against related targets (e.g., mu and delta opioid receptors) or a broader panel of receptors.
-
Evaluate Animal Model Specifics: The expression levels of the target receptor and potential off-target receptors can vary between different animal species and strains, which may influence the observed effects.
Troubleshooting Guides
Guide 1: Unexpected Behavioral Phenotypes in Animal Models
If you observe behavioral effects that are not consistent with KOR antagonism (e.g., sedation, hyperactivity, or other unexpected motor effects), consider the workflow below to investigate potential causes.
References
Technical Support Center: Interpreting Sedative Effects of High-Dose DIPPA Hydrochloride
Disclaimer: The following information is for research and informational purposes only. DIPPA Hydrochloride is a research compound, and its properties are still under investigation. Always adhere to established laboratory safety protocols and institutional guidelines when handling and experimenting with this or any other chemical substance.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for the sedative effects of this compound?
A1: The precise mechanism of action for this compound's sedative effects is still under investigation. However, current research suggests that it may act as a positive allosteric modulator of GABA-A receptors, similar to benzodiazepines, thereby enhancing the inhibitory effects of the neurotransmitter GABA in the central nervous system. Further research is required to fully elucidate its binding sites and downstream signaling pathways.
Q2: We are observing inconsistent sedative effects at high doses in our animal models. What could be the cause?
A2: Inconsistencies in sedative effects at high doses can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the root cause. Key areas to investigate include drug preparation and administration, animal model variability, and experimental conditions.
Q3: Are there any known metabolites of this compound that may contribute to its sedative effects?
A3: Currently, the metabolic profile of this compound has not been fully characterized. It is plausible that active metabolites could contribute to the observed sedative effects, potentially with different potencies or durations of action. We recommend conducting pharmacokinetic and pharmacodynamic (PK/PD) studies to investigate this possibility.
Troubleshooting Guides
Issue: Inconsistent Sedation or Hyperactivity at High Doses
| Potential Cause | Troubleshooting Steps |
| Improper Drug Formulation/Solubility | 1. Verify the solubility of this compound in your chosen vehicle. 2. Ensure the compound is fully dissolved before administration; sonication may be required. 3. Prepare fresh solutions for each experiment to avoid degradation. |
| Route of Administration | 1. Confirm the correct administration route (e.g., intraperitoneal, intravenous, oral gavage) is being used consistently. 2. Ensure proper technique to avoid accidental misdosing or tissue damage. |
| Animal Model Variability | 1. Account for strain, age, and sex differences in your animal models, as these can influence drug metabolism and response. 2. Ensure animals are properly acclimatized to the experimental environment to reduce stress-induced variability. |
| Dose-Response Relationship | 1. A biphasic or "U-shaped" dose-response curve may be at play, where high doses lead to paradoxical effects. 2. Conduct a thorough dose-response study to characterize the full spectrum of effects. |
Experimental Protocols
Protocol 1: Assessment of Sedative Effects using the Open Field Test
-
Animal Preparation: Acclimatize male C57BL/6 mice (8-10 weeks old) to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Prepare this compound in a vehicle of 5% DMSO, 5% Tween 80, and 90% saline. Administer the drug or vehicle via intraperitoneal (IP) injection at a volume of 10 mL/kg.
-
Open Field Test: 30 minutes post-injection, place each mouse in the center of a 50 cm x 50 cm open field arena.
-
Data Collection: Record the total distance traveled, time spent in the center zone, and rearing frequency for 15 minutes using an automated tracking system.
-
Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle control group. A significant decrease in locomotor activity is indicative of a sedative effect.
Protocol 2: Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)
-
Animal and Drug Preparation: Follow the same procedures as described in Protocol 1.
-
Elevated Plus Maze Test: 30 minutes post-injection, place each mouse in the center of the EPM, facing one of the open arms.
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms for 5 minutes.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Analyze the data using a one-way ANOVA. An increase in these parameters suggests an anxiolytic-like effect.
Visualizations
Caption: Experimental workflow for assessing sedative and anxiolytic-like effects.
Caption: Troubleshooting logic for inconsistent experimental outcomes.
Technical Support Center: DIPPA Hydrochloride in Behavioral Studies
This guide provides technical support for researchers using DIPPA hydrochloride in behavioral studies. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and irreversible kappa-opioid receptor (KOR) antagonist.[1] It binds with high affinity to KORs, producing a long-lasting blockade. This mechanism is distinct from delta-opioid receptor (DOR) or mu-opioid receptor (MOR) activity. Its antagonist action at KORs is being investigated for potential anxiolytic and antidepressant effects.[1]
Q2: What is a typical effective dosage range for this compound in rodent behavioral studies?
A2: Based on published studies, subcutaneous (s.c.) doses between 2.5 mg/kg and 5 mg/kg have been shown to be effective in producing anxiolytic-like effects in rats.[1] A higher dose of 10 mg/kg has been noted to potentially decrease locomotor activity. As with any compound, the optimal dose should be determined empirically for your specific experimental model, animal strain, and behavioral paradigm.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in ethanol (up to 30 mM) and DMSO (up to 50 mM). For in vivo studies, the appropriate vehicle must be chosen to ensure solubility and minimize toxicity. Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months, protected from moisture and light to prevent degradation.
Q4: When should I administer this compound before behavioral testing?
A4: DIPPA has a unique pharmacological profile. It can exhibit initial kappa-opioid agonist-like activity within the first 4 hours of administration before its long-lasting antagonist effects become predominant. For this reason, researchers often administer DIPPA 24 hours before behavioral testing to ensure that the observed effects are due to its KOR antagonist activity.
Troubleshooting Guide
Issue 1: I am not observing the expected anxiolytic-like effect.
-
Verify the Pretreatment Interval: Ensure you are administering this compound 24 hours prior to testing to avoid the initial agonist-like effects.
-
Check Your Dosage: The dose may be too low. Consider a dose-response study starting from 2.5 mg/kg. Effects can be strain-dependent; for example, Wistar Kyoto (WKY) rats, which exhibit higher baseline anxiety, may show a more robust response.
-
Confirm Compound Integrity: Ensure the compound has been stored correctly, away from light and moisture, to prevent degradation. Prepare fresh solutions if necessary.
-
Review Behavioral Paradigm: The chosen behavioral test must be sensitive to KOR modulation. The novelty-induced hypophagia and defensive burying tests have shown sensitivity to DIPPA.
Issue 2: My animals are showing excessive sedation or reduced locomotion.
-
Dose is Too High: Reduced locomotion can be a sign of excessive dosage. A 10 mg/kg dose has been reported to decrease locomotor activity in Sprague Dawley rats. Consider reducing the dose to the 2.5 - 5 mg/kg range.
-
Confounding Agonist Effects: If the behavioral test is conducted within 4 hours of administration, you may be observing the transient agonist-like effects of the compound. Adhering to a 24-hour pretreatment time is critical.
Issue 3: I'm observing inconsistent or variable results between animals.
-
Animal Strain Differences: Different rodent strains can have significant variations in their baseline anxiety levels and response to pharmacological agents. Wistar Kyoto rats, for instance, display more anxiety-like behaviors at baseline compared to Sprague Dawley rats and may respond differently.
-
Route of Administration: Ensure consistent subcutaneous (s.c.) administration, as this is the route used in published efficacy studies. Inconsistent administration can lead to variable absorption and bioavailability.
-
Environmental Factors: Stress and environmental variables can significantly impact behavioral outcomes. Ensure consistent handling, housing, and testing conditions for all animals.
Data Presentation: Dosage and Effects
The following table summarizes doses and observed behavioral outcomes for this compound from preclinical studies in rats.
| Dose (mg/kg) | Route of Admin. | Animal Strain | Behavioral Test | Key Observed Effect | Citation |
| 2.5 | s.c. | Wistar Kyoto | Novelty-Induced Hypophagia | Decreased latency to feed (anxiolytic-like) | |
| 5.0 | s.c. | Wistar Kyoto | Novelty-Induced Hypophagia | Significantly decreased latency to feed and increased food consumption (anxiolytic-like) | |
| 2.5 | s.c. | Sprague Dawley | Novelty-Induced Hypophagia | Significantly increased food consumption in a novel environment (anxiolytic-like) | |
| 5.0 | s.c. | Wistar Kyoto & Sprague Dawley | Defensive Burying | Significantly decreased time spent burying the shock probe (anxiolytic-like) | |
| 1.0 & 5.0 | s.c. | Sprague Dawley | Forced Swim Test | Increased immobility at the higher dose |
Experimental Protocols
Protocol: Defensive Burying Test for Anxiolytic-Like Effects
This protocol is adapted from studies evaluating the effects of this compound on anxiety-like behavior in rats.
-
Animal Acclimation: House male Wistar Kyoto or Sprague Dawley rats (250-350g) in a temperature- and humidity-controlled vivarium on a 12:12 hour light-dark cycle with ad libitum access to food and water. Handle animals for 5 minutes daily for 5 days prior to the experiment to acclimate them to the researcher.
-
Drug Preparation & Administration:
-
Prepare a solution of this compound in a vehicle of sterile saline with a minimal amount of DMSO to aid dissolution.
-
Administer this compound (e.g., 2.5 or 5 mg/kg) or vehicle via subcutaneous (s.c.) injection.
-
Crucially, conduct the behavioral test 24 hours after this injection.
-
-
Apparatus: Use a clear plexiglass test cage (e.g., 45 x 25 x 20 cm) containing 5 cm of bedding material. Mount a shock probe (e.g., a 1 cm diameter, 8 cm long probe wrapped with copper wire) 5 cm from the floor on one wall of the cage.
-
Testing Procedure:
-
Place a rat in the test cage and allow it to explore for 5 minutes.
-
After habituation, activate the shock probe (e.g., 2 mA constant current). The probe remains electrified for the duration of the test.
-
Videotape a 15-minute test session for subsequent analysis.
-
Thoroughly clean the cage and replace the bedding between each animal.
-
-
Behavioral Scoring: An observer blinded to the treatment conditions should score the videos for the following parameters:
-
Latency to Bury: Time from the first probe contact to the initiation of burying behavior (pushing bedding towards the probe).
-
Time Spent Burying: Total duration the animal spends actively pushing or piling bedding material towards the probe.
-
Time Spent Immobile: Time the animal remains motionless while facing the shock probe.
-
-
Data Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA, to compare the effects of different doses of DIPPA and the vehicle control on the measured behavioral parameters. A significant decrease in the time spent burying is interpreted as an anxiolytic-like effect.
Visualizations: Signaling Pathways & Workflows
Kappa-Opioid Receptor (KOR) Signaling Pathway
The following diagram illustrates the canonical signaling pathway following the binding of an agonist to the kappa-opioid receptor. As an antagonist, this compound blocks this pathway.
Caption: KOR antagonist (DIPPA) blocks agonist-induced Gi/o protein signaling.
Experimental Workflow Diagram
This diagram outlines the logical flow of a typical behavioral study involving this compound.
Caption: Workflow for a this compound behavioral experiment.
Troubleshooting Decision Tree
This chart provides a logical path for troubleshooting unexpected experimental outcomes.
Caption: Decision tree for troubleshooting DIPPA behavioral studies.
References
Technical Support Center: Diisopropylamine Dichloroacetate (DIPPA) Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the precipitation of Diisopropylamine Dichloroacetate (DIPPA) in solution. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Diisopropylamine Dichloroacetate (DIPPA) and what are its basic properties?
Diisopropylamine Dichloroacetate (CAS 660-27-5), also known as DADA or DIPA, is a white crystalline powder.[1][2] It is a salt formed from the weak base diisopropylamine and the weak acid dichloroacetic acid.[1][3] Understanding its fundamental properties is key to preventing precipitation.
Q2: In which solvents is DIPPA soluble?
DIPPA is generally soluble in water, ethanol, and chloroform, and only slightly soluble in ether.[1] One source indicates its solubility in water is greater than 50%. For in vitro studies, it has been dissolved in dimethyl sulfoxide (DMSO) at concentrations as high as 100 mg/mL, though this may require sonication to fully dissolve.
Q3: What factors can cause DIPPA to precipitate from a solution?
Several factors can lead to the precipitation of DIPPA from a solution:
-
pH: As a salt of a weak acid and a weak base, the pH of the solution is a critical factor. Precipitation is most likely to occur at a pH where both the diisopropylamine and dichloroacetic acid are in their least soluble forms.
-
Temperature: Like many salts, the solubility of DIPPA is likely dependent on temperature. A decrease in temperature can reduce its solubility and cause it to precipitate.
-
Concentration: If the concentration of DIPPA in a solution exceeds its solubility limit for that particular solvent and temperature, it will precipitate.
-
Solvent Composition: The choice of solvent and the presence of any co-solvents will significantly impact the solubility of DIPPA.
-
Hygroscopicity: DIPPA is hygroscopic, meaning it can absorb moisture from the air. This can alter its effective concentration and solubility characteristics, particularly in organic solvents.
Troubleshooting Guides
Issue 1: Precipitation is observed after preparing an aqueous solution of DIPPA.
Question: I dissolved DIPPA in water, but a precipitate formed after a short time. What could be the cause and how can I fix it?
Answer:
Precipitation in an aqueous solution of DIPPA is often related to the pH of the solution. The pKa of diisopropylamine is approximately 11.05-11.07, and the pKa of dichloroacetic acid is around 1.26-1.48. This means that the solubility of DIPPA in water is pH-dependent.
Troubleshooting Steps:
-
Measure the pH of your solution: The pH of a simple aqueous solution of DIPPA may be in a range that promotes precipitation.
-
Adjust the pH:
-
To increase solubility, you can try adjusting the pH to be more acidic (e.g., pH < 4) or more basic (e.g., pH > 8). At these more extreme pH values, either the diisopropylamine or the dichloroacetic acid will be fully ionized, which generally increases the overall solubility of the salt.
-
Use a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) to adjust the pH. Add the acid or base dropwise while monitoring the pH and observing the solution for any changes in precipitation.
-
-
Consider Temperature: If the solution was prepared at an elevated temperature and then cooled, precipitation may occur. Try gently warming the solution to see if the precipitate redissolves. If it does, you may need to work with a lower concentration or maintain a higher temperature during your experiment.
Issue 2: DIPPA precipitates when I add my stock solution (in an organic solvent) to an aqueous buffer.
Question: I have a stock solution of DIPPA in DMSO. When I add it to my aqueous experimental buffer, a precipitate forms immediately. How can I prevent this?
Answer:
This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is less soluble.
Troubleshooting Steps:
-
Reduce the concentration of the stock solution: A more dilute stock solution will result in a lower final concentration of the organic solvent in your aqueous buffer, which may be sufficient to keep the DIPPA in solution.
-
Decrease the final concentration of DIPPA: Your final experimental concentration may be above the solubility limit of DIPPA in the final solvent mixture. Try performing a serial dilution to determine the maximum soluble concentration.
-
Use a co-solvent: If possible for your experimental system, adding a small percentage of a water-miscible organic solvent (like ethanol or isopropanol) to your aqueous buffer can help to increase the solubility of DIPPA.
-
Change the organic solvent for your stock solution: While DMSO is commonly used, you could explore other water-miscible organic solvents in which DIPPA is soluble, such as ethanol.
Data Presentation
| Property | Value | References |
| Appearance | White crystalline powder | |
| Melting Point | 119-121 °C | |
| Solubility | Soluble in water, ethanol, chloroform; slightly soluble in ether. | |
| Aqueous Solubility | >50% | |
| DMSO Solubility | 100 mg/mL (may require sonication) | |
| pKa (Diisopropylamine) | ~11.05 - 11.07 | |
| pKa (Dichloroacetic acid) | ~1.26 - 1.48 | |
| Hygroscopicity | Hygroscopic |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Solution of DIPPA
-
Weighing: Accurately weigh the desired amount of DIPPA powder in a clean, dry container.
-
Initial Dissolution: Add a portion of the final volume of high-purity water to the DIPPA powder.
-
Mixing: Stir the solution using a magnetic stirrer until the powder is fully dissolved. Gentle warming (e.g., to 30-40°C) may be used to aid dissolution, but be cautious as this can affect the stability of other components in your final solution.
-
pH Measurement and Adjustment: Once the DIPPA is dissolved, measure the pH of the solution using a calibrated pH meter. If the pH is in a range that may cause precipitation, adjust it as needed using a dilute acid or base.
-
Final Volume: Add the remaining water to reach the final desired volume and mix thoroughly.
-
Filtration: For sterile applications, filter the solution through a 0.22 µm syringe filter. A 23% solution of DIPPA in distilled water has been successfully prepared and sterilized by filtration for intravenous use in research.
-
Storage: Store the solution in a tightly sealed container to prevent evaporation and changes in concentration.
Visualizations
Caption: Workflow for preparing a stable DIPPA solution.
Caption: Decision tree for troubleshooting DIPPA precipitation.
References
Technical Support Center: Controlling for Vehicle Effects in DIPPA Hydrochloride Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving DIPPA (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide) hydrochloride. Proper vehicle selection and control are critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is DIPPA hydrochloride and what is its mechanism of action?
A1: this compound is a selective and irreversible antagonist of the kappa-opioid receptor (KOR).[1][2][3] It binds covalently to the receptor, leading to a long-lasting blockade of its activity.[4] KORs are G protein-coupled receptors (GPCRs) that, upon activation by endogenous ligands like dynorphin, couple to Gαi/o proteins. This activation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulates ion channels, leading to neuronal hyperpolarization. By irreversibly blocking KORs, this compound prevents these downstream signaling events.
Q2: What are common vehicles for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] For in vivo studies, a common approach is to dissolve this compound in a small amount of DMSO and then dilute it with a physiological buffer like saline or phosphate-buffered saline (PBS). A published study successfully used a vehicle of 20% DMSO and 80% distilled water for subcutaneous injection in rats.
Q3: Why is a vehicle control essential in my this compound experiments?
A3: A vehicle control group is treated with the same solvent used to dissolve this compound (the "vehicle"), but without the drug itself. This is crucial because the vehicle, especially organic solvents like DMSO, can have its own biological effects. The vehicle control allows you to distinguish between the effects of this compound and any confounding effects of the solvent.
Q4: What concentration of DMSO is safe to use as a vehicle?
A4: The safe concentration of DMSO varies between in vitro and in vivo models.
-
In Vitro : For most cell lines, it is recommended to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v). Higher concentrations can be cytotoxic or may induce unintended cellular responses, such as cell cycle arrest or differentiation. It is always best to perform a vehicle toxicity test on your specific cell line.
-
In Vivo : The maximum tolerated concentration of DMSO in rodents depends on the route of administration. For intraperitoneal (i.p.) injections in mice, concentrations of up to 10% DMSO in saline are often used. However, it is crucial to keep the injection volume and the total amount of DMSO administered within established institutional guidelines. Some studies suggest that even low doses of DMSO can have physiological effects, so minimizing the concentration is always recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected or inconsistent results in DIPPA-treated group compared to untreated control. | The vehicle (e.g., DMSO) may be exerting its own biological effects. | Always include a vehicle control group that receives the same concentration of the vehicle as the DIPPA-treated group. Compare the DIPPA group to the vehicle control, not the untreated control. |
| High variability within the vehicle control group. | The concentration of the vehicle may be too high, causing stress or toxicity to the cells or animals. | Perform a dose-response experiment with the vehicle alone to determine the highest concentration that does not produce a significant effect on the endpoints being measured. |
| This compound precipitates out of solution during the experiment. | The final concentration of the organic solvent in the aqueous buffer is too low to maintain solubility. | Prepare a more concentrated stock solution of DIPPA in 100% DMSO and then perform serial dilutions in your assay buffer to reach the final desired concentration, ensuring the final DMSO concentration remains within the tolerated range. |
| No effect of this compound is observed, even at high concentrations. | The irreversible nature of DIPPA binding may be masked by the presence of "spare receptors." This means that a maximal biological response can be achieved even when a fraction of the receptors are occupied. | To confirm irreversible antagonism, pre-incubate the cells or tissues with this compound, then wash it out thoroughly before adding a KOR agonist. A persistent rightward shift and a reduction in the maximal response of the agonist dose-response curve would indicate irreversible antagonism. |
| Off-target effects are suspected. | Although DIPPA is selective for KOR, at very high concentrations, it may interact with other receptors or cellular components. | Conduct counter-screening assays using cell lines that do not express KOR or that express other opioid receptor subtypes (mu and delta) to rule out off-target effects. |
Quantitative Data on Vehicle Effects
Table 1: Recommended Maximum Vehicle Concentrations
| Vehicle | In Vitro (Cell Culture) | In Vivo (Rodents, i.p.) | Reference |
| DMSO | ≤ 0.5% (v/v) | ≤ 10% (v/v) in saline | |
| Ethanol | ≤ 0.1% (v/v) | Not commonly used alone, often in combination |
Table 2: Potential Confounding Effects of DMSO
| System | Observed Effect of DMSO | Concentration | Reference |
| Ovarian Carcinoma Cell Lines | Increased cell proliferation | 10⁻⁴ M | |
| Skin Fibroblast Cells | Enhanced proliferation | 0.01% - 0.001% | |
| Skin Fibroblast Cells | Reduced cell viability | 0.5% - 3% | |
| Mice | Protective effect against acetaminophen-induced liver injury | Low doses | |
| Mice | Motor impairment | Undiluted |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the antagonist effect of this compound on KOR-mediated inhibition of cAMP production.
-
Cell Culture : Culture CHO or HEK293 cells stably expressing the human kappa-opioid receptor in appropriate media.
-
Cell Plating : Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
DIPPA Pre-incubation :
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Aspirate the culture medium and wash the cells once with assay buffer.
-
Add the DIPPA dilutions to the cells and incubate for 30-60 minutes at 37°C. This allows for the irreversible binding of DIPPA to the KORs.
-
-
Wash Step : Aspirate the DIPPA-containing buffer and wash the cells three times with warm assay buffer to remove any unbound antagonist.
-
Agonist Stimulation :
-
Add a KOR agonist (e.g., U-50,488H) at a concentration that elicits a submaximal response (EC₈₀) in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor) to all wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement :
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Measure the intracellular cAMP levels.
-
-
Data Analysis : The antagonist effect of DIPPA will be observed as a reduction in the ability of the KOR agonist to inhibit cAMP production.
Protocol 2: In Vivo Defensive Burying Test for Anxiety-Like Behavior in Rats
This protocol is adapted from a study investigating the anxiolytic-like effects of DIPPA.
-
Animals : Use adult male rats (e.g., Sprague Dawley or Wistar Kyoto). House them in a temperature-controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
This compound Preparation :
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
On the day of injection, dilute the stock solution with sterile distilled water to achieve a final concentration of 20% DMSO.
-
The final drug concentration should be such that the desired dose (e.g., 2.5 or 5 mg/kg) can be administered in a volume of 2 ml/kg.
-
-
Vehicle Control Preparation : Prepare a vehicle solution of 20% DMSO in sterile distilled water. A saline control group can also be included.
-
Drug Administration : Administer this compound solution or the vehicle control via subcutaneous (s.c.) injection 24 hours before behavioral testing.
-
Defensive Burying Apparatus : Use a clear Plexiglas chamber with bedding material on the floor. An electrified probe is mounted on one wall.
-
Testing Procedure :
-
Place a rat in the testing chamber.
-
Record the following behavioral measures over a set period (e.g., 15 minutes):
-
Latency to begin burying the probe after the first contact.
-
Total time spent burying the probe.
-
Time spent immobile.
-
-
-
Data Analysis : Anxiolytic-like effects are indicated by a significant decrease in the time spent burying the probe in the DIPPA-treated group compared to the vehicle control group.
Visualizations
Signaling Pathway of the Kappa-Opioid Receptor (KOR)
References
- 1. Comparison of the kappa-opioid receptor antagonist DIPPA in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
unexpected behavioral outcomes with DIPPA hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DIPPA hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation, particularly focusing on unexpected behavioral outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an irreversible and selective antagonist of the kappa-opioid receptor (KOR).[1][2] As a KOR antagonist, it blocks the signaling of endogenous opioids like dynorphin, which are often involved in stress, anxiety, and depression-related behaviors.[3][4][5]
Q2: I am observing anxiolytic-like effects with this compound. Is this expected?
Yes, the anxiolytic-like properties of this compound are an expected outcome. Studies have shown that by blocking KORs, DIPPA can reduce anxiety-like behaviors in various preclinical models.
Q3: We are seeing different behavioral responses to this compound in different rat strains. Why is this happening?
Strain-dependent behavioral outcomes with this compound have been documented. For example, in studies comparing Wistar Kyoto (WKY) and Sprague Dawley (SD) rats, this compound produced anxiolytic-like effects in both strains but had differing effects on other behaviors such as feeding latency and immobility. These differences are likely due to genetic variations between the strains, which can influence the expression and function of the dynorphin/KOR system.
Q4: Can this compound administration lead to an increase in immobility?
An increase in immobility has been observed, particularly in Sprague Dawley (SD) rats at higher doses. This effect could be misinterpreted as a sedative effect rather than a specific anxiolytic action. It is crucial to carefully select the dose and consider the animal model being used.
Troubleshooting Guide
Issue 1: Inconsistent results in anxiety-related behavioral tests.
-
Possible Cause: Variability in experimental protocols.
-
Solution: Ensure strict adherence to standardized protocols for behavioral tests such as the Novelty-Induced Hypophagia (NIH) and Defensive Burying (DB) tests. Refer to the detailed experimental protocols provided below.
-
-
Possible Cause: Inappropriate dosing.
-
Solution: The dose-response relationship for this compound's anxiolytic effects may be complex, potentially following a U-shaped curve where intermediate doses are most effective. Conduct a dose-response study to determine the optimal dose for your specific model and behavioral paradigm.
-
-
Possible Cause: Animal strain and supplier.
-
Solution: As noted, behavioral responses can be strain-dependent. Be consistent with the rat or mouse strain and supplier throughout your study. If comparing strains, be aware of potential baseline differences in anxiety-like behavior.
-
Issue 2: Difficulty interpreting reduced burying behavior alongside increased immobility in the Defensive Burying test.
-
Possible Cause: Confounding sedative-like effects.
-
Solution: A reduction in burying behavior is indicative of an anxiolytic effect. However, if accompanied by increased immobility, it could suggest a general motor suppression. To dissect these possibilities, consider:
-
Using a lower dose of this compound.
-
Including control experiments to specifically measure motor activity, such as an open-field test.
-
Analyzing the temporal pattern of behaviors; anxiolysis should primarily affect the defensive burying behavior itself.
-
-
Issue 3: Unexpected changes in food consumption.
-
Possible Cause: Strain-specific effects on feeding behavior.
-
Solution: this compound has been shown to decrease the latency to feed in Wistar Kyoto (WKY) rats but not in Sprague Dawley (SD) rats. It may also decrease overall consumption in SD rats. It is important to establish a stable baseline of food intake for your specific animal model before drug administration and to consider the novelty of the feeding environment, as this can interact with the drug's effects.
-
Data Presentation
The following tables summarize quantitative data from a study comparing the effects of this compound in Wistar Kyoto (WKY) and Sprague Dawley (SD) rats in the Novelty-Induced Hypophagia (NIH) and Defensive Burying (DB) tests.
Table 1: Effects of this compound on Novelty-Induced Hypophagia (NIH) Test
| Strain | Treatment (mg/kg, s.c.) | Latency to Feed (s) | Food Consumed (g) |
| WKY | Saline | ~250 | ~0.6 |
| DIPPA (2.5) | ~150 | ~0.8 | |
| DIPPA (5) | ~125 | ~1.0* | |
| SD | Saline | ~175 | ~0.8 |
| DIPPA (2.5) | ~175 | ~1.1 | |
| DIPPA (5) | ~150 | ~1.0 |
*p < 0.05 compared to saline-treated group of the same strain. Data are approximate values based on graphical representation from Carr and Lucki, 2010.
Table 2: Effects of this compound on Defensive Burying (DB) Test
| Strain | Treatment (mg/kg, s.c.) | Burying Time (s) | Immobility Time (s) |
| WKY | Saline | ~250 | ~200 |
| DIPPA (1) | ~150 | ~200 | |
| DIPPA (5) | ~100 | ~200 | |
| SD | Saline | ~150 | ~100 |
| DIPPA (1) | ~75 | ~150 | |
| DIPPA (5) | ~50 | ~225* |
*p < 0.05 compared to saline-treated group of the same strain. Data are approximate values based on graphical representation from Carr and Lucki, 2010.
Experimental Protocols
1. Novelty-Induced Hypophagia (NIH) Test
This test assesses anxiety-like behavior by measuring the latency of a food-deprived animal to begin eating in a novel environment.
-
Apparatus: A clean, novel cage (different from the home cage) with a small amount of familiar food placed in the center.
-
Procedure:
-
Food deprive the animals for 24 hours prior to testing.
-
On the test day, administer this compound or vehicle subcutaneously (s.c.).
-
Place the animal in the novel cage.
-
Record the latency to begin eating and the total amount of food consumed over a set period (e.g., 15 minutes).
-
-
Key Measures:
-
Latency to begin eating.
-
Total food consumption.
-
2. Defensive Burying (DB) Test
This test measures anxiety-like behavior by observing an animal's natural tendency to bury a noxious stimulus.
-
Apparatus: A test chamber with bedding material on the floor and a stationary probe that can deliver a mild electric shock.
-
Procedure:
-
Administer this compound or vehicle s.c. prior to testing.
-
Place the animal in the test chamber to habituate for a short period.
-
When the animal touches the probe, deliver a single, mild foot shock.
-
Observe and record the animal's behavior for a set period (e.g., 15 minutes) following the shock.
-
-
Key Measures:
-
Latency to begin burying the probe.
-
Total time spent burying.
-
Time spent immobile.
-
Visualizations
Signaling Pathways
The following diagram illustrates the signaling pathway of the kappa-opioid receptor (KOR) and the antagonistic action of this compound.
Caption: KOR signaling and antagonism by this compound.
Experimental Workflow
This diagram outlines the general workflow for a behavioral study investigating this compound.
Caption: General experimental workflow for behavioral studies.
Logical Relationship of Unexpected Outcomes
This diagram illustrates the logical relationship between this compound administration and the potential for unexpected or strain-dependent behavioral outcomes.
Caption: Factors influencing behavioral outcomes with DIPPA.
References
- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shock-probe Defensive Burying Test to Measure Active versus Passive Coping Style in Response to an Aversive Stimulus in Rats [bio-protocol.org]
- 3. Comparison of the kappa-opioid receptor antagonist DIPPA in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the kappa-opioid receptor antagonist DIPPA in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DIPPA Hydrochloride In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DIPPA hydrochloride in in vivo experiments. The information is designed to address specific issues that may be encountered during experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
DIPPA (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide) hydrochloride is a highly selective and irreversible antagonist for the kappa-opioid receptor (KOR).[1] Its primary mechanism involves the isothiocyanate group (-N=C=S), which is a reactive electrophile. This group forms a stable, covalent bond with nucleophilic residues (such as amine or thiol groups on amino acids) within the KOR's binding pocket, leading to irreversible receptor inactivation. This covalent binding is responsible for its long-lasting antagonist effects.
Q2: What is the expected duration of action of this compound in vivo?
This compound exhibits a prolonged duration of action. Studies in rats have shown that a single subcutaneous administration can produce significant antagonist activity for up to 48 hours.[1] It is crucial to note that DIPPA can exhibit initial agonist-like activity within the first 4 hours of administration before its antagonist effects become predominant.[1] This biphasic effect should be considered when designing experimental timelines.
Q3: What is the recommended solvent and route of administration for this compound in rats?
For in vivo studies in rats, this compound can be dissolved in a vehicle solution of 20% dimethyl sulfoxide (DMSO) and 80% distilled water. The recommended route of administration is subcutaneous (s.c.) injection.[1]
Q4: What are the typical doses of this compound used in rat studies?
Effective doses in studies investigating the anxiolytic-like effects of DIPPA in rats have ranged from 2.5 mg/kg to 5 mg/kg.[1] A higher dose of 10 mg/kg has been noted to potentially decrease locomotor activity. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental model and endpoint.
Data Presentation: Pharmacokinetic Analogs
| Parameter | Oral (p.o.) | Intraperitoneal (i.p.) | Intravenous (i.v.) |
| Tmax (h) | 0.5 | - | - |
| Cmax (ng/mL) | 44.9 | ≥177.8 | ≥2643.0 |
| t1/2β (h) | 3.42 - 5.44 | 3.42 - 5.44 | 3.42 - 5.44 |
| Bioavailability (%) | 3.42 | 18.49 | 100 |
Table 1: Example pharmacokinetic parameters of deramciclane in Wistar rats. This data is provided as an analog to illustrate pharmacokinetic principles and does not reflect the values for this compound.
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams illustrating the kappa-opioid receptor signaling pathway and a general experimental workflow for an in vivo study using this compound.
Experimental Protocols
Protocol: Subcutaneous (s.c.) Injection of this compound in Rats
This protocol outlines the procedure for administering this compound subcutaneously to rats, based on established methodologies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Distilled water (dH2O), sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (23-25 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Allow rats to acclimate to the housing facility for at least one week before the experiment.
-
Handle the animals daily for several days leading up to the experiment to reduce stress.
-
On the day of injection, weigh each rat to accurately calculate the required dose volume.
-
-
This compound Solution Preparation:
-
Prepare the vehicle solution by mixing 20% DMSO and 80% sterile distilled water. For example, to make 1 mL of vehicle, mix 200 µL of DMSO with 800 µL of dH2O.
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Dissolve the this compound powder in the vehicle solution. Vortex thoroughly to ensure complete dissolution. Prepare this solution fresh on the day of the experiment.
-
-
Injection Procedure:
-
The recommended injection volume for rats is typically 1-2 mL/kg.
-
Draw the calculated volume of the DIPPA solution into a sterile syringe fitted with a 23-25 gauge needle.
-
Securely restrain the rat. One common method is to grasp the loose skin over the shoulders (scruff).
-
Create a "tent" of skin over the dorsal midline, between the shoulder blades.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and reinject at a new site with a fresh needle and syringe.
-
If no blood is aspirated, slowly depress the plunger to inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds if needed.
-
Return the animal to its home cage and monitor for any immediate adverse reactions.
-
Troubleshooting Guide
Issue 1: No observable antagonist effect after DIPPA administration.
-
Possible Cause 1: Timing of behavioral testing. DIPPA exhibits agonist-like effects for up to 4 hours post-administration. If your behavioral test is conducted within this window, you may not observe the intended antagonist effects.
-
Solution: Ensure your experimental endpoint is measured after the initial agonist phase has passed. A 24-hour pretreatment interval before behavioral testing has been shown to be effective.
-
-
Possible Cause 2: Inadequate Dose. The effective dose can vary between different rat strains and experimental models.
-
Solution: Perform a pilot dose-response study (e.g., 1 mg/kg, 2.5 mg/kg, 5 mg/kg, 10 mg/kg) to determine the optimal dose for your specific conditions.
-
-
Possible Cause 3: Improper drug preparation or administration. Incomplete dissolution or incorrect injection technique can lead to inaccurate dosing.
-
Solution: Ensure the this compound is fully dissolved in the vehicle. Confirm your subcutaneous injection technique to ensure the full dose is delivered to the subcutaneous space.
-
Issue 2: Inconsistent or highly variable results between animals.
-
Possible Cause 1: Stress-induced variability. Animal handling and injection procedures can be stressful and may influence behavioral outcomes.
-
Solution: Handle animals consistently and for a sufficient period before the experiment to acclimate them to the procedures. Ensure all experimenters use a standardized, low-stress handling and injection technique.
-
-
Possible Cause 2: Pharmacokinetic variability. Individual differences in metabolism and distribution can lead to varied responses.
-
Solution: Use a sufficient number of animals per group to ensure statistical power. Ensure animals are of a similar age and weight, and are sourced from the same vendor.
-
Issue 3: Unexpected behavioral changes or side effects.
-
Possible Cause 1: Initial agonist effects. As mentioned, the initial 4-hour period post-injection may produce kappa-agonist-like effects (e.g., sedation, dysphoria), which could confound behavioral measures.
-
Solution: Design your experiment with a 24-hour pretreatment time to isolate the antagonist effects. If you need to study acute effects, be aware of this biphasic profile and interpret the results accordingly.
-
-
Possible Cause 2: Dose is too high. Higher doses of KOR antagonists can lead to off-target effects or non-specific behavioral changes like decreased locomotion.
-
Solution: If you observe significant sedation or reduced movement, consider lowering the dose. Include control groups to assess locomotor activity independently of your primary behavioral measure.
-
Issue 4: Difficulty planning washout periods for subsequent experiments.
-
Possible Cause: Irreversible binding. Because DIPPA binds covalently to the kappa-opioid receptor, traditional washout periods based on drug half-life are not applicable. The duration of action is determined by the rate of receptor turnover and synthesis of new receptors.
-
Solution: For crossover study designs, a very long washout period (potentially weeks) would be necessary. It is often more practical to use a between-subjects design where each animal receives only one treatment. If a within-subjects design is necessary, consult literature on the turnover rate of KORs or conduct a pilot study to determine when the system returns to baseline responsiveness to a KOR agonist.
-
References
Validation & Comparative
A Comparative Guide to Kappa-Opioid Receptor Antagonists: DIPPA Hydrochloride vs. Nor-Binaltorphimine (nor-BNI)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent kappa-opioid receptor (KOR) antagonists: DIPPA hydrochloride and nor-binaltorphimine (nor-BNI). The information presented herein is intended to assist researchers in selecting the appropriate tool for their preclinical studies by offering a comprehensive overview of their binding profiles, in vivo effects, and the experimental methodologies used to characterize them.
At a Glance: Key Differences in Efficacy
| Feature | This compound | nor-Binaltorphimine (nor-BNI) |
| Receptor Selectivity | Selective KOR antagonist | Highly selective KOR antagonist |
| Binding Affinity (Ki) | Data not readily available in public literature | KOR: ~0.1-1 nM MOR: ~100-500 nM DOR: ~50-200 nM |
| Mechanism of Action | Irreversible antagonist | Long-acting, non-competitive antagonist |
| In Vivo Efficacy | Anxiolytic-like effects in rodents | Blocks KOR agonist-induced effects (e.g., analgesia, aversion) |
| Duration of Action | Significant antagonist activity for up to 48 hours | Very long-lasting, up to several weeks after a single dose |
In-Depth Analysis
Receptor Binding Affinity and Selectivity
A critical aspect of any pharmacological tool is its specificity for the intended target. Both DIPPA and nor-BNI are recognized for their selectivity for the kappa-opioid receptor over the mu (MOR) and delta (DOR) opioid receptors.
Nor-Binaltorphimine (nor-BNI) is extensively characterized as a highly potent and selective KOR antagonist. Radioligand binding assays have consistently demonstrated its high affinity for the KOR, with reported Ki values typically in the sub-nanomolar to low nanomolar range. In contrast, its affinity for MOR and DOR is significantly lower, showcasing its utility as a specific KOR probe.
This compound , while described as a selective and irreversible KOR antagonist, has less publicly available quantitative binding data. The isothiocyanate group in DIPPA's structure is responsible for its irreversible binding, likely through covalent interaction with the receptor. This irreversible nature contributes to its prolonged duration of action.
In Vivo Efficacy: A Comparative Overview
The in vivo effects of these antagonists reflect their distinct mechanisms of action and have been evaluated in various preclinical models.
This compound has demonstrated efficacy in models of anxiety-like behavior. Studies utilizing the novelty-induced hypophagia and defensive burying tests in rats have shown that DIPPA produces anxiolytic-like effects.[1][2] Notably, DIPPA exhibits a biphasic effect, with initial KOR agonist-like activity within the first few hours of administration, followed by a prolonged period of antagonist activity lasting up to 48 hours.[1]
Nor-Binaltorphimine (nor-BNI) is renowned for its exceptionally long duration of action in vivo, which can persist for weeks following a single administration.[3] This prolonged effect is attributed to its ability to disrupt KOR signaling, potentially through the activation of c-Jun N-terminal kinase (JNK).[4] Its primary application in research is to block the physiological and behavioral effects induced by KOR agonists, such as analgesia, sedation, and dysphoria.
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Opioid Receptors
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and nor-BNI for the kappa, mu, and delta opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the human kappa, mu, or delta opioid receptor.
-
Radioligand specific for each receptor (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
Test compounds (this compound, nor-BNI).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled universal opioid ligand like naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled ligand).
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Novelty-Induced Hypophagia Test
This behavioral test assesses anxiety-like behavior in rodents by measuring the latency to eat in a novel environment.
Objective: To evaluate the anxiolytic-like effects of this compound.
Apparatus:
-
A novel, brightly lit open-field arena (e.g., a clean cage with fresh bedding).
-
A small, palatable food pellet (e.g., a small piece of a sweet cereal).
Procedure:
-
Habituation: For a few days prior to testing, habituate the animals to the palatable food pellet in their home cage to ensure they will readily consume it.
-
Food Deprivation: Food deprive the animals for a period (e.g., 18-24 hours) before the test to increase their motivation to eat. Water should be available ad libitum.
-
Drug Administration: Administer this compound or vehicle to the animals at a predetermined time before the test (e.g., 24 hours prior, to be in the antagonist phase of DIPPA's action).
-
Testing: Place a single food pellet in the center of the novel open-field arena.
-
Gently place the animal in a corner of the arena.
-
Record the latency for the animal to begin eating the food pellet (defined as the animal biting and chewing the pellet). A cut-off time (e.g., 10 minutes) is typically used.
-
Data Analysis: Compare the latency to eat between the drug-treated and vehicle-treated groups. A shorter latency in the drug-treated group is indicative of an anxiolytic-like effect.
Defensive Burying Test
This test measures anxiety-like behavior by quantifying the animal's tendency to bury a noxious stimulus.
Objective: To assess the anxiolytic-like effects of this compound.
Apparatus:
-
A test chamber with deep bedding material (e.g., wood shavings).
-
A stationary probe that can deliver a mild, brief electric shock.
Procedure:
-
Habituation: Acclimate the animals to the test chamber for a few minutes on the day before the test.
-
Drug Administration: Administer this compound or vehicle to the animals at a specific time before the test.
-
Testing: Place the animal in the test chamber. After a brief exploration period, the probe is activated to deliver a single, mild electric shock when the animal touches it.
-
Observe and record the animal's behavior for a set period (e.g., 15 minutes). The primary measure is the duration of burying behavior, where the animal pushes bedding material towards the probe with its snout and forepaws.
-
Data Analysis: Compare the duration of burying behavior between the drug-treated and vehicle-treated groups. A reduction in burying behavior in the drug-treated group suggests an anxiolytic-like effect.
Visualizing Key Pathways and Processes
To further aid in the understanding of the mechanisms discussed, the following diagrams illustrate the kappa-opioid receptor signaling pathway and a typical experimental workflow for comparing KOR antagonists.
Caption: Simplified Kappa-Opioid Receptor Signaling Pathway.
Caption: General Experimental Workflow for Comparing KOR Antagonists.
Conclusion
Both this compound and nor-binaltorphimine are valuable tools for investigating the kappa-opioid system. The choice between them will largely depend on the specific research question. Nor-BNI, with its well-documented high selectivity and exceptionally long-lasting antagonist action, is ideal for studies requiring a sustained blockade of KOR function. This compound, with its irreversible mechanism and demonstrated anxiolytic-like properties, offers a different pharmacological profile that may be advantageous for studies investigating the role of KOR in anxiety and mood disorders. Further research providing a more detailed quantitative comparison of DIPPA's binding affinities and in vivo potency will be beneficial to the scientific community.
References
- 1. Comparison of the kappa-opioid receptor antagonist DIPPA in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the kappa-opioid receptor antagonist DIPPA in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DIPPA Hydrochloride and JDTic as Kappa-Opioid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent kappa-opioid receptor (KOR) antagonists: DIPPA (2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide) hydrochloride and JDTic ((3R)-7-Hydroxy-N-{(1S)-1-[({(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl}methyl)]-2-methylpropyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide). Both compounds are valuable tools in neuroscience research, with potential therapeutic applications in treating addiction, depression, and anxiety. This comparison focuses on their pharmacological profiles, supported by experimental data, to aid researchers in selecting the appropriate antagonist for their studies.
At a Glance: Key Pharmacological Parameters
The following table summarizes the key in vitro pharmacological parameters of DIPPA hydrochloride and JDTic, providing a direct comparison of their potency and selectivity for the kappa-opioid receptor.
| Parameter | This compound | JDTic | Reference Compound |
| Binding Affinity (Ki) | Data not available in recent literature | 0.32 nM (guinea pig brain)[1] | |
| Functional Antagonism (Ke) | Data not available in recent literature | 0.006 nM | |
| Receptor Selectivity | Selective for KOR | KOR >> MOR > DOR | |
| (MOR/KOR Ratio) | Not specified | 570[1] | |
| (DOR/KOR Ratio) | Not specified | >16,600[1] | |
| Mechanism of Action | Irreversible Antagonist | Reversible, but long-acting antagonist |
In-Depth Pharmacological Profiles
This compound
In vivo studies have demonstrated the anxiolytic-like effects of DIPPA. For instance, research has shown that DIPPA produces anxiolytic-like effects in behavioral tests in rats, such as the novelty-induced hypophagia and defensive burying tests.[3]
JDTic
JDTic is a highly potent and selective KOR antagonist with a well-characterized pharmacological profile. It exhibits high binding affinity for the KOR, with a Ki value of 0.32 nM in guinea pig brain membranes. Functional assays, such as the [³⁵S]GTPγS binding assay, have demonstrated its potent antagonist activity, with a Ke value as low as 0.006 nM.
A key feature of JDTic is its remarkable selectivity for the KOR over other opioid receptors. It displays a 570-fold selectivity for KOR over the mu-opioid receptor (MOR) and over 16,600-fold selectivity over the delta-opioid receptor (DOR). Although JDTic binds reversibly to the KOR, it exhibits an unusually long duration of action in vivo, which is not fully understood but may involve downstream signaling mechanisms. JDTic has been shown to have no effect on morphine-induced behaviors, highlighting its specificity for the KOR.
Signaling Pathways and Mechanism of Antagonism
Both DIPPA and JDTic exert their effects by blocking the signaling cascade initiated by the activation of the KOR, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical KOR signaling pathway and the points of intervention by these antagonists.
References
- 1. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the long-lasting kappa opioid 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl) ethyl] acetamide in a drug discrimination and warm water tail-withdrawal procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the kappa-opioid receptor antagonist DIPPA in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the K-Opioid Receptor Selectivity of DIPPA Hydrochloride
This guide provides a detailed comparison of DIPPA hydrochloride's selectivity for the k-opioid receptor (KOR) against other opioid receptor subtypes and alternative KOR-selective ligands. Experimental data is presented to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating this compound.
Overview of this compound
DIPPA (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide) hydrochloride is recognized as a potent and selective antagonist for the k-opioid receptor (KOR).[1][2][3] Its selectivity is crucial for researchers investigating the specific roles of the KOR system in various physiological and pathological processes, including pain, addiction, and mood disorders, by minimizing off-target effects at the mu (μ) and delta (δ) opioid receptors.
Comparative Binding Affinity
Table 1: Comparison of Opioid Ligand Binding Affinities (Ki in nM)
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (KOR vs. MOR/DOR) | Ligand Type |
| This compound | Data not available | Data not available | Data not available | 814-fold vs. MOR; >450-fold vs. DOR | Antagonist |
| U-50,488 | 1.1 | 255 | 1360 | ~232-fold vs. MOR; ~1236-fold vs. DOR | Agonist |
| nor-Binaltorphimine (nor-BNI) | 0.15 | 11.2 | 3.2 | ~75-fold vs. MOR; ~21-fold vs. DOR | Antagonist |
| JDTic | 0.23 | 62.3 | 1180 | ~271-fold vs. MOR; ~5130-fold vs. DOR | Antagonist |
| Salvinorin A | 2.3 | >10,000 | >10,000 | >4300-fold vs. MOR & DOR | Agonist |
Note: Ki values are compiled from various sources and experimental conditions may differ. The selectivity for DIPPA is presented as a fold-difference as reported in the literature.
Experimental Protocols
The determination of a ligand's binding affinity and functional selectivity involves several key in vitro assays.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a specific receptor.
-
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., DIPPA) for the KOR, MOR, and DOR.
-
Materials:
-
Cell membranes expressing the human opioid receptor of interest (KOR, MOR, or DOR).
-
Radioligand with high affinity for the target receptor (e.g., [³H]-U69,593 for KOR, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: GTPγS Binding and cAMP Inhibition
These assays assess the functional consequence of ligand binding, determining whether a ligand is an agonist or an antagonist.
-
GTPγS Binding Assay: Measures the activation of G-proteins coupled to the opioid receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. Antagonists block this agonist-induced increase in [³⁵S]GTPγS binding.
-
cAMP Inhibition Assay: Opioid receptors are Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Agonists will decrease cAMP levels, while antagonists will block the agonist-induced decrease.
Visualizing KOR Signaling and Selectivity Assessment
K-Opioid Receptor Signaling Pathway
Activation of the KOR by an agonist initiates a signaling cascade that leads to various cellular responses.
Caption: KOR Signaling Cascade.
Experimental Workflow for Determining KOR Selectivity
The process of validating the selectivity of a compound like this compound follows a structured experimental workflow.
Caption: KOR Selectivity Assessment Workflow.
Conclusion
This compound demonstrates significant selectivity for the k-opioid receptor over mu and delta subtypes. This high selectivity, validated through rigorous in vitro binding and functional assays, establishes DIPPA as a valuable pharmacological tool for the specific investigation of KOR-mediated pathways. Researchers can utilize this guide to understand the comparative pharmacology of DIPPA and to inform the design of experiments aimed at elucidating the complex roles of the k-opioid system.
References
A Comparative Guide to Kappa Opioid Receptor Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various kappa opioid receptor (KOR) antagonists, supported by experimental data. The dynorphin/KOR system is a key player in regulating mood, stress, and reward pathways, making KOR antagonists a promising therapeutic target for neuropsychiatric disorders such as depression, anxiety, and substance use disorders.
This guide provides a detailed overview of prominent KOR antagonists, presenting their binding affinities, functional activities, and the experimental protocols used to determine these properties. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of their mechanisms of action.
Quantitative Comparison of KOR Antagonists
The following tables summarize the binding affinity (Ki) and functional activity (IC50/EC50) of several key KOR antagonists at the kappa (κ), mu (μ), and delta (δ) opioid receptors. This data is essential for understanding the potency and selectivity of these compounds.
Table 1: Binding Affinity (Ki, nM) of KOR Antagonists at Opioid Receptors
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (MOR/KOR) | Selectivity (DOR/KOR) |
| nor-Binaltorphimine (nor-BNI) | ~0.2-0.8 | ~9-20 | ~18-40 | ~11-50 | ~22-100 |
| JDTic | ~0.01-0.32 | ~3.4-109 | ~79-5000 | ~341-570 | >16600 |
| Aticaprant (LY2456302/CERC-501) | ~0.81 | ~24.0 | ~155 | ~30 | ~191 |
| Navacaprant (NMRA-140/BTRX-335140) | ~0.8 (IC50) | ~111 (IC50) | >8000 (IC50) | ~138 | >10000 |
| CYM-53093 (BTRX-335140) | ~0.8 (IC50) | ~111 (IC50) | >8000 (IC50) | ~138 | >10000 |
| Naltrexone | ~5.15 | ~0.25 | ~10.8 | ~0.05 | ~2.1 |
| Nalmefene | ~0.23 | ~0.21 | ~0.69 | ~0.9 | ~3.0 |
Note: Data is compiled from multiple sources and experimental conditions may vary. The selectivity ratio is a key indicator of a compound's specificity for the KOR.
Table 2: Functional Activity (IC50/EC50, nM) of KOR Antagonists
| Compound | Assay Type | KOR | MOR | DOR |
| JDTic | GTPγS (Ke) | ~0.006 | - | - |
| Navacaprant (NMRA-140) | Functional Antagonism (IC50) | 29 | 3300 | >10000 |
| Aticaprant (LY2456302) | GTPγS (IC50) | - | - | - |
| nor-Binaltorphimine (nor-BNI) | GTPγS (IC50) | ~2.1-9.3 | - | - |
Key KOR Antagonists: A Closer Look
Classical Antagonists:
-
nor-Binaltorphimine (nor-BNI): A long-acting and highly selective KOR antagonist widely used in preclinical research. Its prolonged duration of action, however, presents challenges for clinical development[1][2][3][4].
-
JDTic: A potent and selective non-opioid KOR antagonist, also with a very long duration of action. Clinical development was halted due to off-target cardiovascular effects[5].
Clinically Investigated Antagonists:
-
Aticaprant (LY2456302/CERC-501): A short-acting, selective KOR antagonist that has been investigated in clinical trials for major depressive disorder (MDD) and has shown potential in treating anhedonia, a core symptom of depression. It exhibits a 30-fold selectivity for KOR over the mu-opioid receptor.
-
Navacaprant (NMRA-140/BTRX-335140/CYM-53093): Another short-acting and highly selective KOR antagonist that has been in clinical trials for MDD. It demonstrates over 300-fold selectivity for KOR over the mu-opioid receptor. Recent Phase 3 results for MDD did not meet the primary endpoint, although some gender-specific positive trends were observed. Preclinical and earlier phase studies have shown its potential in reducing depressive symptoms.
-
CYM-53093 (BTRX-335140): This is the same compound as navacaprant and has shown favorable pharmacokinetic profiles and a medication-like duration of action in preclinical studies.
Non-Selective Opioid Antagonists with KOR Activity:
-
Naltrexone and Nalmefene: While primarily known as mu-opioid receptor antagonists used in the treatment of alcohol and opioid use disorders, they also possess antagonist activity at the KOR. Nalmefene, in particular, has a higher affinity for the KOR compared to naltrexone.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by KOR and the workflows of common experimental assays used to characterize KOR antagonists.
References
- 1. Selective κ opioid antagonists nor-BNI, GNTI and JDTic have low affinities for non-opioid receptors and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. navacaprant (NMRA-140) News - LARVOL Sigma [sigma.larvol.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of DIPPA Hydrochloride and Selective Serotonin Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of DIPPA (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide) hydrochloride, a selective kappa-opioid receptor (KOR) antagonist, and Selective Serotonin Reuptake Inhibitors (SSRIs), a widely established class of antidepressants. This comparison is based on available preclinical data and aims to highlight the distinct pharmacological profiles and potential therapeutic applications of these compounds.
Mechanism of Action
DIPPA Hydrochloride: this compound is a selective and irreversible antagonist of the kappa-opioid receptor (KOR).[1][2][3] The endogenous ligand for the KOR is dynorphin, which is released in response to stress and is implicated in the pathophysiology of mood and anxiety disorders.[4] By blocking the KOR, this compound is hypothesized to mitigate the pro-depressive and anxiogenic effects of dynorphin.[5]
Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs, such as fluoxetine, sertraline, and citalopram, function by selectively inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft. This action leads to an increased concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission. This mechanism is believed to underlie their therapeutic effects in depression and anxiety disorders.
Preclinical Efficacy Data
While direct head-to-head preclinical studies comparing this compound and SSRIs are not available in the public domain, this section presents efficacy data for each compound class in relevant animal models of anxiety and depression.
This compound: Anxiolytic-like Effects
A key preclinical study investigated the effects of this compound in two rat models of anxiety-like behavior: the novelty-induced hypophagia (NIH) test and the defensive burying (DB) test.
Table 1: Preclinical Efficacy of this compound in Models of Anxiety-Like Behavior in Rats
| Experimental Model | Strain | Dose (mg/kg, s.c.) | Key Findings | Reference |
| Novelty-Induced Hypophagia (NIH) Test | Wistar-Kyoto (WKY) | 2.5 and 5 | Decreased latency to feed in a novel environment. | |
| Sprague-Dawley (SD) | 2.5 and 5 | No significant effect on latency to feed. | ||
| Defensive Burying (DB) Test | Wistar-Kyoto (WKY) | 5 | Significantly decreased time spent burying the shock probe. | |
| Sprague-Dawley (SD) | 5 | Significantly decreased time spent burying the shock probe. |
SSRIs: Antidepressant-like Effects
The antidepressant-like effects of SSRIs are well-documented in various preclinical models, most notably the forced swim test (FST) and the learned helplessness (LH) model.
Table 2: Preclinical Efficacy of Representative SSRIs in Models of Depressive-like Behavior in Rodents
| Experimental Model | Compound | Species/Strain | Dose (mg/kg) | Key Findings | Reference |
| Forced Swim Test (FST) | Fluoxetine | Rat | 10 and 20 | Significantly decreased immobility time. | |
| Sertraline | Rat | 10 and 40 | Dose-dependently decreased immobility time. | ||
| Learned Helplessness (LH) | Fluoxetine | Rat | 15 and 30 | Improved behavioral deficit (reduced escape failures). | |
| Sertraline | Rat | 30 | Improved behavioral deficit (reduced escape failures). |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct mechanisms of action of this compound and SSRIs are reflected in their downstream signaling pathways.
Figure 1: Comparative signaling pathways of this compound and SSRIs.
Experimental Workflows
The preclinical assessment of these compounds involves standardized behavioral paradigms.
References
- 1. Effects of fluoxetine on the rat brain in the forced swimming test: a [F-18]FDG micro-PET imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of learned helplessness by selective serotonin reuptake inhibitors in rats is not dependent on 5-HT availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between the forced swimming test and fluoxetine treatment on extracellular 5-hydroxytryptamine and 5-hydroxyindoleacetic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Kappa Opioid Receptor: From Addiction to Depression, and Back [frontiersin.org]
A Comparative Analysis of DIPPA Hydrochloride in Behavioral Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the behavioral effects of DIPPA hydrochloride, a selective kappa-opioid receptor (KOR) antagonist, with other relevant compounds. The information is supported by experimental data to aid in the evaluation and selection of appropriate tools for preclinical research in anxiety and depression.
DIPPA (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride) is a potent and irreversible antagonist of the kappa-opioid receptor (KOR).[1][2] The dynorphin/KOR system is implicated in stress-induced behaviors, and antagonists of this system have shown promise for their anxiolytic and antidepressant-like properties.[2][3][4] This guide will compare the behavioral effects of DIPPA with other KOR antagonists, namely norbinaltorphimine (nor-BNI) and JDTic, in established rodent models of anxiety.
Comparative Behavioral Data
The following table summarizes the anxiolytic-like effects of this compound and its alternatives in two key behavioral assays: the Novelty-Induced Hypophagia (NIH) test and the Defensive Burying (DB) test. These tests are widely used to assess anxiety-like behavior in rodents.
| Compound | Behavioral Assay | Animal Model | Key Findings | Reference |
| This compound | Novelty-Induced Hypophagia (NIH) | Wistar Kyoto (WKY) and Sprague Dawley (SD) rats | Decreased latency to feed in the novel environment (anxiolytic-like effect) in WKY rats. | |
| Defensive Burying (DB) | Wistar Kyoto (WKY) and Sprague Dawley (SD) rats | Significantly decreased the time spent burying the shock probe in both strains, indicating an anxiolytic-like effect. | ||
| norbinaltorphimine (nor-BNI) | Elevated Plus Maze (EPM) | Rats | Increased exploration of the open arms, a classic anxiolytic-like response. | |
| Fear-Potentiated Startle (FPS) | Rats | Decreased conditioned fear responses. | ||
| Alcohol Withdrawal-Induced Anxiety | Rats | Blocked the enhanced anxiety-like behavior during acute ethanol withdrawal. | ||
| JDTic | Elevated Plus Maze (EPM) | Rats | Dose-dependently increased open arm exploration. | |
| Fear-Potentiated Startle (FPS) | Rats | Reduced conditioned fear. | ||
| Forced Swim Test (FST) | Rats | Decreased immobility time, suggesting antidepressant-like effects. | ||
| Alcohol Withdrawal-Induced Anxiety | Rats | Reversed "hangover anxiety" in a dose-dependent manner. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Novelty-Induced Hypophagia (NIH) Test
This test assesses the conflict between the drive to eat a palatable food and the anxiety associated with a novel environment.
-
Habituation Phase: For several days leading up to the test, rats are habituated to a palatable food (e.g., sweetened milk or cracker crumbs) in their home cage for a short period each day. This establishes a baseline of consumption.
-
Test Phase: On the test day, rats are placed in a novel, brightly lit cage containing the same palatable food.
-
Data Collection: The primary measures recorded are the latency to begin eating and the total amount of food consumed within a specific time frame (e.g., 15 minutes). A shorter latency to eat and increased consumption are indicative of an anxiolytic effect.
-
Drug Administration: this compound (e.g., 2.5 and 5 mg/kg) is typically administered subcutaneously 24 hours prior to the test.
Defensive Burying (DB) Test
This paradigm measures a rodent's natural tendency to bury a threatening object, which is considered an active coping response to an anxiogenic stimulus.
-
Apparatus: A standard cage containing bedding material (e.g., wood chips) to a depth of approximately 5 cm. A stationary object, such as a shock probe, is mounted on one wall.
-
Procedure: The rat is placed in the cage and, upon first contact with the probe, receives a mild, brief electric shock.
-
Data Collection: The animal's behavior is then observed for a set period (e.g., 15 minutes). The primary measures are the latency to begin burying the probe and the cumulative time spent engaged in burying behavior. A decrease in the duration of burying is interpreted as an anxiolytic-like effect.
-
Drug Administration: this compound (e.g., 2.5 and 5 mg/kg) is administered subcutaneously 24 hours before the test session.
Visualizations
The following diagrams illustrate the kappa-opioid receptor signaling pathway and a generalized experimental workflow for behavioral testing.
References
- 1. Comparison of the kappa-opioid receptor antagonist DIPPA in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the kappa-opioid receptor antagonist DIPPA in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of kappa-opioid receptors in stress and anxiety-related behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Comparative Guide to the Advantages of the Irreversible Antagonist DIPPA Hydrochloride
For researchers and professionals in drug development, the choice between a reversible and an irreversible antagonist can significantly impact therapeutic outcomes and experimental design. This guide provides a detailed comparison of DIPPA (2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide) hydrochloride, a selective and irreversible kappa-opioid receptor (KOR) antagonist, with other alternatives, supported by experimental data and protocols.
Understanding Irreversible Antagonism
Unlike reversible antagonists that bind to and dissociate from their targets, irreversible antagonists form a stable, covalent bond with the receptor.[1][2][3] This creates a long-lasting and often permanent inactivation of the receptor, which can only be overcome by the synthesis of new receptors by the cell.[2][4] This mechanism offers several distinct advantages in both therapeutic and research contexts.
Core Advantages of DIPPA Hydrochloride as an Irreversible Antagonist
This compound stands out as a high-affinity, selective, and irreversible antagonist for the κ-opioid receptor. Its mechanism of action provides several key benefits:
-
Prolonged Duration of Action : The formation of a covalent bond means that DIPPA's inhibitory effect is persistent. This can lead to a more sustained therapeutic effect and may allow for less frequent dosing in a clinical setting.
-
Enhanced Potency and Efficacy : By permanently deactivating the receptor, irreversible antagonists can achieve a level of target occupancy and sustained inhibition that is difficult to attain with reversible compounds, even at lower concentrations. This makes them highly effective at shutting down the target protein's activity for an extended period.
-
Insurmountable Blockade : The effects of an irreversible antagonist cannot be overcome by increasing the concentration of the natural agonist. This is particularly advantageous in conditions where there is a high or fluctuating level of the endogenous ligand (e.g., dynorphin for the KOR system), ensuring a consistent and reliable blockade.
-
High Selectivity : The design of covalent inhibitors can be tailored to target specific amino acid residues, such as cysteine, leading to high selectivity for the intended receptor and minimizing off-target effects.
-
Valuable Research Tool : The persistent nature of DIPPA makes it an excellent tool for studying the physiological roles of the kappa-opioid receptor system without the confounding variable of antagonist dissociation.
Comparison with Alternative Opioid Antagonists
The advantages of DIPPA's irreversible mechanism become clearer when compared to reversible antagonists, such as the widely known naloxone and naltrexone.
| Feature | This compound | Naloxone | Naltrexone |
| Primary Target | Kappa-Opioid Receptor (KOR) | Mu-Opioid Receptor (primarily) | Mu-Opioid Receptor (primarily) |
| Mechanism | Irreversible, Covalent Antagonist | Reversible, Competitive Antagonist | Reversible, Competitive Antagonist |
| Duration of Action | Long-lasting, persistent | Short (30-90 minutes) | Longer than naloxone (up to 24-72 hours) |
| Key Advantage | Sustained, insurmountable blockade; high potency. | Rapid reversal of overdose. | Used for maintenance treatment of opioid and alcohol use disorders. |
| Limitation | Potential for long-term toxicity due to permanent binding. | Short duration may require repeated doses for potent opioids. | Not suitable for emergency overdose reversal. |
Experimental Protocols
1. Washout Experiment to Confirm Irreversibility
This experiment is crucial for distinguishing between reversible and irreversible inhibition. The sustained effect of an irreversible inhibitor after its removal from the surrounding media is a hallmark of its covalent binding.
Protocol:
-
Cell Culture: Plate cells expressing the target receptor (e.g., CHO cells with human κ-opioid receptor) and grow to appropriate confluency.
-
Treatment: Treat the cells with a saturating concentration of this compound (or the reversible antagonist as a control) for a defined period (e.g., 60 minutes) to allow for receptor binding.
-
Washout: Aspirate the drug-containing media. Wash the cells extensively with fresh, drug-free media multiple times (e.g., 3-5 washes of 5 minutes each) to remove all unbound antagonist.
-
Incubation: Add fresh, drug-free media and incubate the cells for a specified duration (e.g., 2, 4, or even 24 hours).
-
Functional Assay: After the incubation period, stimulate the cells with a known agonist for the receptor and measure the cellular response (e.g., cAMP levels, β-arrestin recruitment).
-
Analysis: Compare the agonist response in cells treated with the irreversible antagonist, the reversible antagonist, and a vehicle control. A persistent blockade of the agonist response in the DIPPA-treated cells after washout confirms its irreversible nature, whereas the effect of a reversible antagonist would be diminished or lost.
2. Radioligand Binding Assay
This assay is used to determine the binding affinity of an antagonist to its receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from tissue or cultured cells expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand that binds to the receptor (e.g., [³H]DPDPE for delta-opioid receptors, which can be adapted for KOR).
-
Competition: Add varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation: Add the prepared cell membranes to the wells and incubate the mixture to allow binding to reach equilibrium (e.g., 90 minutes at room temperature).
-
Filtration and Washing: Rapidly filter the mixture through a filter plate to separate the bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competing antagonist. This allows for the calculation of the IC50 (the concentration of antagonist that inhibits 50% of radioligand binding) and the Ki (inhibitory constant), which reflects the affinity of the antagonist for the receptor.
Visualizations
References
A Comparative Analysis of the Anxiolytic-Like Effects of DIPPA and Other Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anxiolytic Compounds Supported by Experimental Data
In the landscape of anxiolytic drug development, the exploration of novel mechanisms of action beyond the classical benzodiazepine and serotonergic systems is a critical area of research. This guide provides a comparative analysis of the anxiolytic-like effects of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (DIPPA), a kappa-opioid receptor (KOR) antagonist, with other prominent anxiolytic compounds, including other KOR antagonists and standard clinical agents such as diazepam and buspirone. This comparison is based on preclinical data from validated animal models of anxiety.
Summary of Anxiolytic-Like Effects
The following table summarizes the quantitative data from key behavioral pharmacology studies. The data highlights the efficacy of DIPPA in preclinical anxiety models and provides a comparative context with other anxiolytic agents.
| Compound | Class | Behavioral Test | Animal Model | Dose Range | Key Findings | Reference |
| DIPPA | KOR Antagonist | Novelty-Induced Hypophagia (NIH) | Wistar Kyoto & Sprague Dawley Rats | 3.2 - 10 mg/kg | Dose-dependently decreased the latency to begin eating in a novel environment, indicating an anxiolytic-like effect. | [1] |
| Defensive Burying (DB) | Wistar Kyoto & Sprague Dawley Rats | 3.2 - 10 mg/kg | Dose-dependently decreased the cumulative time spent burying a conditioned stimulus, indicative of an anxiolytic-like effect. | [1] | ||
| nor-Binaltorphimine (nor-BNI) | KOR Antagonist | Elevated Plus Maze (EPM) | Rats | 3 - 30 mg/kg | Dose-dependently increased open arm exploration. | [2] |
| Defensive Withdrawal | Rats | 15 - 30 mg/kg | Decreased latency to emerge into an open field. | [3] | ||
| JDTic | KOR Antagonist | Elevated Plus Maze (EPM) | Rats | 1 - 10 mg/kg | Dose-dependently increased open arm exploration. | [2] |
| Diazepam | Benzodiazepine (GABA-A PAM) | Defensive Burying (DB) | Rats | 0.5 - 1.0 mg/kg | Suppressed burying behavior. | |
| Novelty-Induced Hypophagia (NIH) | Mice | 1 mg/kg | Shortened the latency to commence eating. | |||
| Buspirone | 5-HT1A Receptor Agonist | Defensive Burying (DB) | Rats | 5.0 mg/kg | Decreased burying behavior without altering latency. | |
| Novelty-Induced Hypophagia (NIH) | Rats | Not specified | Enhanced eating duration of familiar food. |
Detailed Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for the interpretation of the comparative data. Below are the detailed methodologies for the key experiments cited.
Novelty-Induced Hypophagia (NIH) Test
The NIH test is a conflict-based model of anxiety where the drive to eat is suppressed by the anxiety associated with a novel environment. A reduction in the latency to eat is indicative of an anxiolytic effect.
-
Apparatus: A clean, novel cage with a single, pre-weighed food pellet placed in the center.
-
Animals: Typically food-deprived rodents (e.g., rats, mice).
-
Procedure:
-
Animals are habituated to a specific food in their home cage.
-
Prior to testing, animals are food-deprived for a set period (e.g., 24 hours).
-
The test compound or vehicle is administered at a specified time before the test.
-
Each animal is placed individually into the novel cage.
-
The latency to begin eating the food pellet is recorded over a fixed observation period (e.g., 10 minutes).
-
-
Key Parameters Measured: Latency to initiate eating, total food consumed.
Defensive Burying (DB) Test
The DB test assesses anxiety-like behavior by measuring the propensity of a rodent to bury a noxious or novel stimulus. A decrease in the duration of burying behavior is interpreted as an anxiolytic-like effect.
-
Apparatus: A test chamber with a floor covered in bedding material and a wall-mounted probe that can deliver a mild electric shock.
-
Animals: Typically rats.
-
Procedure:
-
Animals are individually placed in the test chamber for a habituation period.
-
Following habituation, a brief, mild electric shock is delivered through the probe.
-
The animal's behavior is then recorded for a set duration (e.g., 15 minutes).
-
-
Key Parameters Measured: Cumulative time spent actively burying the probe (pushing or spraying bedding material towards it).
Elevated Plus Maze (EPM) Test
The EPM is a widely used model for assessing anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Typically mice or rats.
-
Procedure:
-
The test compound or vehicle is administered prior to the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session.
-
-
Key Parameters Measured: Time spent in the open arms, number of entries into the open arms, and total arm entries. An increase in the proportion of time spent and entries made into the open arms is indicative of an anxiolytic effect.
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of DIPPA and the comparator compounds are mediated by distinct signaling pathways. Understanding these pathways is essential for targeted drug development.
Kappa-Opioid Receptor (KOR) Antagonism (DIPPA, nor-BNI, JDTic)
Activation of KORs by their endogenous ligand, dynorphin, is associated with stress, dysphoria, and anxiety. KOR antagonists, such as DIPPA, exert their anxiolytic-like effects by blocking this signaling cascade.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiolytic-like effects of kappa-opioid receptor antagonists in models of unlearned and learned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a Post-Shock Injection of the Kappa Opioid Receptor Antagonist Norbinaltorphimine (norBNI) on Fear and Anxiety in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of DIPPA Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of DIPPA (diisopropylammonium dichloroacetate) hydrochloride, a chlorinated organic compound. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. DIPPA hydrochloride is classified as harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation[1].
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Hand Protection | Wear protective gloves tested for use with chemicals. Change gloves immediately if they become contaminated. |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |
| Skin and Body Protection | Wear a lab coat or other suitable protective clothing. |
| Respiratory Protection | In case of insufficient ventilation or potential for aerosol generation, use a NIOSH-certified respirator. |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as halogenated organic waste. This ensures it is handled by facilities equipped for the safe treatment and disposal of such chemicals[2].
-
Waste Segregation :
-
Do not mix this compound waste with other waste streams, particularly non-halogenated solvents or aqueous waste.
-
Designate a specific, clearly labeled hazardous waste container for halogenated organic compounds.
-
-
Containerization :
-
Use a chemically resistant container with a secure screw-top cap.
-
Ensure the container is in good condition and free from leaks or residues on the exterior.
-
Label the container clearly with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound" or "diisopropylammonium dichloroacetate hydrochloride."
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container away from incompatible materials.
-
-
Disposal :
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal[3].
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
Table 2: Spill Kit Contents for this compound
| Item | Purpose |
| Absorbent Material | Inert absorbent pads, vermiculite, or sand to contain the spill. |
| Waste Bags/Container | For collecting contaminated absorbent material and PPE. |
| Decontamination Solution | A suitable laboratory detergent and water. |
| Appropriate PPE | As outlined in Table 1. |
Spill Cleanup Steps :
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and increase ventilation.
-
Containment : Wearing appropriate PPE, contain the spill using absorbent material.
-
Collection : Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container[2].
-
Decontamination : Clean the spill area with a suitable laboratory detergent and water[2].
-
Disposal : Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste following the procedures outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling DIPPA hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling DIPPA hydrochloride. Adherence to these procedures is essential to mitigate risks associated with this compound.
This compound is an irreversible and selective κ-opioid receptor antagonist.[1][2] While a valuable tool in research, it is crucial to handle this compound with appropriate safety measures due to its potential hazards. The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the mandatory PPE required to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. The compound is classified as causing skin irritation. |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Protects against eye irritation. The compound is classified as causing serious eye irritation. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | Prevents respiratory irritation. The compound may cause respiratory irritation. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound should occur in a designated and controlled area, such as a chemical fume hood, to minimize exposure risk.
Preparation:
-
Designated Area: Cordon off the work area and post warning signs indicating the handling of a hazardous chemical.
-
Gather Materials: Assemble all necessary equipment, including the compound, solvents, and weighing materials, within the containment area.
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
Handling:
-
Weighing: Handle as a solid in a well-ventilated area or a fume hood to avoid dust generation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Use: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
In Case of Exposure:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Inhalation: Move the person into fresh air and keep comfortable for breathing.
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
